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  • Product: 1-Acetyl-5,6-dimethoxyindoline
  • CAS: 15937-10-7

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 1-Acetyl-5,6-dimethoxyindoline: A Comprehensive Technical Guide

Executive Summary 1-Acetyl-5,6-dimethoxyindoline (CAS 15937-10-7) is a highly rigidified, synthetic indoline derivative that serves as a critical structural probe in neuropharmacology and synthetic biochemistry. Unlike w...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Acetyl-5,6-dimethoxyindoline (CAS 15937-10-7) is a highly rigidified, synthetic indoline derivative that serves as a critical structural probe in neuropharmacology and synthetic biochemistry. Unlike widely commercialized therapeutics with a singular target, this compound functions in vitro as a pleiotropic pharmacological scaffold. Its unique sp³-hybridized C2-C3 bond, combined with methoxy substitutions at the 5 and 6 positions, allows it to act as a model for melatonergic/serotonergic receptor binding, a precursor in oxidative stress assays, and a substrate for photochemical solvolysis.

This whitepaper provides an in-depth analysis of its in vitro mechanisms of action, the causality behind its structural behavior, and self-validating experimental protocols for laboratory evaluation.

Structural Pharmacology & Target Rationale

To understand the in vitro mechanism of action of 1-acetyl-5,6-dimethoxyindoline, one must first analyze its crystallographic and electronic properties. The reduction of the indole C2-C3 double bond to an indoline core fundamentally alters the molecule's spatial geometry and electron distribution.

According to X-ray crystallographic data obtained at 123 K, the molecule displays mirror symmetry, with all carbon, nitrogen, and oxygen atoms of the amide and ring system lying in a mirror plane[1]. The low-temperature (123 K) crystallographic analysis is critical here; it minimizes the thermal motion of the atoms, revealing a highly stable intramolecular C—H⋯O hydrogen bond [1].

This structural rigidity dictates its in vitro behavior in three distinct mechanistic pathways:

  • Receptor Pocket Mimicry: The 5,6-dimethoxy groups mimic the 5-methoxy group of melatonin (N-acetyl-5-methoxytryptamine) and the catechol ring of dopamine, allowing it to dock into the orthosteric sites of G-protein coupled receptors (GPCRs).

  • Redox Precursor Activity: The N-acetyl and O-methyl groups act as protective moieties. Upon enzymatic or chemical deprotection in vitro, it yields 5,6-dihydroxyindoline, a highly reactive intermediate in the melanogenesis and dopamine oxidation pathways.

  • Photochemical Reactivity: The 1-acyl-indoline skeleton is highly sensitive to ultraviolet light, undergoing photosolvolysis—a mechanism leveraged in the synthesis of light-activated peptides [2].

Quantitative Structural Data

The following table summarizes the foundational physicochemical and crystallographic parameters that dictate the compound's in vitro solubility and receptor-binding kinetics.

ParameterValueCausality / Implication for In Vitro Assays
Chemical Formula C₁₂H₁₅NO₃Standard molecular weight (221.25 g/mol ) allows rapid diffusion in cellular assays.
Crystal System OrthorhombicHigh lattice energy; requires DMSO or ethanol for complete in vitro solubilization.
Unit Cell Volume 1103.9 (4) ųDefines the steric bulk when docking into MT1/MT2 or 5-HT receptor pockets.
Hydrogen Bonding Intramolecular C—H⋯ORestricts rotational freedom of the N-acetyl group, locking the molecule in an active conformation for receptor binding.

In Vitro Mechanisms of Action

Mechanism A: GPCR Modulation (Melatonergic & Serotonergic)

Because 1-acetyl-5,6-dimethoxyindoline shares a structural homology with indoleamine neurotransmitters, it acts as a ligand for MT1/MT2 and 5-HT receptors. In vitro, the binding of the indoline core to the receptor's transmembrane domains stabilizes the receptor in an active conformation, triggering the dissociation of the Gαi/o protein subunit. This subsequently inhibits adenylate cyclase, leading to a measurable decrease in intracellular cyclic AMP (cAMP) levels.

GPCR_Signaling Ligand 1-Acetyl-5,6- dimethoxyindoline Receptor MT / 5-HT Receptor Ligand->Receptor Binds GProtein Gαi/o Protein Receptor->GProtein Activates Adenylate Adenylate Cyclase GProtein->Adenylate Inhibits cAMP cAMP Levels (Decreased) Adenylate->cAMP Reduces

Fig 1: Putative GPCR signaling modulation by indoline-based melatonergic analogs.

Mechanism B: Redox Activation and Oxidative Polymerization

In cellular assays investigating oxidative stress or Parkinsonian models, 1-acetyl-5,6-dimethoxyindoline serves as a stable prodrug. When subjected to in vitro enzymatic demethylation and deacetylation (e.g., via esterases and cytochrome P450 models), it converts into 5,6-dihydroxyindoline (leucodopachrome) .

In the presence of peroxidase and H₂O₂, this intermediate rapidly oxidizes into indole-5,6-quinone. This highly reactive electrophile subsequently undergoes cross-linking to form neuromelanin-like polymers. Tracking this mechanism in vitro allows researchers to study the kinetics of dopamine toxicity without the rapid, uncontrolled auto-oxidation seen when using unprotected catechols.

Oxidation_Pathway Step1 1-Acetyl-5,6-dimethoxyindoline (Stable Precursor) Step2 5,6-Dihydroxyindoline (Leucodopachrome) Step1->Step2 Enzymatic Demethylation & Deacetylation Step3 Indole-5,6-quinone (Reactive Intermediate) Step2->Step3 Peroxidase / H2O2 Oxidation Step4 Neuromelanin / Polymerization Step3->Step4 Oxidative Cross-linking

Fig 2: In vitro metabolic activation and oxidative polymerization pathway.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The inclusion of specific controls ensures that the observed in vitro effects are directly causal to the compound's structure.

Protocol 1: Radioligand Displacement Assay (Receptor Binding)

Purpose: To determine the binding affinity (Kᵢ) of 1-acetyl-5,6-dimethoxyindoline at 5-HT or MT receptors. Radioligand displacement is chosen over functional assays (like calcium flux) to isolate pure binding kinetics from downstream secondary messenger amplification, which can obscure the primary affinity.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 1-acetyl-5,6-dimethoxyindoline in 100% DMSO to create a 10 mM stock. Causality: The highly crystalline orthorhombic lattice requires a strong polar aprotic solvent to disrupt intermolecular forces. Dilute serially in assay buffer (50 mM Tris-HCl, pH 7.4) to achieve final concentrations ranging from 0.1 nM to 100 µM. Ensure final DMSO concentration is ≤1% to prevent solvent-induced receptor denaturation.

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing the target receptor (e.g., MT1). Resuspend in assay buffer containing protease inhibitors.

  • Incubation: In a 96-well plate, combine 50 µL of the compound dilution, 50 µL of radioligand (e.g.,[³H]-melatonin at its K_d concentration), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plate at 25°C for 60 minutes. Causality: 25°C prevents rapid receptor degradation while allowing the system to reach thermodynamic equilibrium.

  • Filtration & Readout: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Data Analysis: Measure retained radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression, and convert to Kᵢ using the Cheng-Prusoff equation.

Assay_Workflow Prep Compound Preparation Incubate Incubation with Target Receptors Prep->Incubate Readout Radioligand Displacement Incubate->Readout Analysis IC50 / Ki Determination Readout->Analysis

Fig 3: Step-by-step in vitro radioligand binding assay workflow.

Protocol 2: In Vitro Photosolvolysis Assay

Purpose: To evaluate the photolabile nature of the N-acetyl bond, leveraging the compound's utility in solid-phase peptide synthesis [2].

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the compound in a 1:1 mixture of ethanol and aqueous buffer (pH 7.0) to a concentration of 1 mM.

  • Irradiation: Place the solution in a quartz cuvette. Causality: Quartz is required because standard glass absorbs UV light, which would prevent the initiation of the photochemical cleavage. Irradiate with a high-pressure mercury lamp (λ > 320 nm) for 30 minutes.

  • Monitoring: Monitor the reaction via HPLC-UV at 5-minute intervals. The disappearance of the 1-acetyl-5,6-dimethoxyindoline peak and the emergence of the free indoline peak validates the photosolvolytic cleavage of the amide bond.

  • Control: Maintain a dark-control cuvette (wrapped in aluminum foil) under identical thermal conditions to prove that the solvolysis is strictly photochemically driven, not thermally driven.

Conclusion

1-Acetyl-5,6-dimethoxyindoline is a highly versatile in vitro tool. Its rigid, mirror-symmetry crystalline structure locks it into conformations ideal for GPCR interaction studies, while its protected functional groups make it an excellent controlled-release precursor for studying oxidative stress and melanogenesis. By adhering to the rigorous, self-validating protocols outlined above, researchers can accurately leverage this compound to map complex neuropharmacological and photochemical pathways.

References

  • Cheng, X.-W. (2008). 1-Acetyl-5,6-dimethoxyindoline at 123 K. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1309. URL:[Link]

  • Amit, B., Ben-Efraim, D. A., & Patchornik, A. (1976). Light-sensitive amides. The photosolvolysis of substituted 1-acyl-7-nitroindolines. Journal of the American Chemical Society, 98(3), 843-844. URL:[Link]

Exploratory

chemical structure and molecular weight of 1-acetyl-5,6-dimethoxyindoline

A Technical Whitepaper on Physicochemical Properties, Synthesis, and Applications in Drug Development Executive Summary As a Senior Application Scientist, I approach molecular scaffolds not just as static structures, but...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Physicochemical Properties, Synthesis, and Applications in Drug Development

Executive Summary

As a Senior Application Scientist, I approach molecular scaffolds not just as static structures, but as dynamic tools for chemical biology and drug discovery. 1-Acetyl-5,6-dimethoxyindoline (CAS: 15937-10-7) is a prime example of a highly functionalized heterocycle that serves as a critical intermediate in both pharmaceutical manufacturing and advanced peptide synthesis[1]. By combining an electron-rich aromatic system with a sterically protected indoline core, this compound offers exceptional synthetic utility. This whitepaper details its structural parameters, exact molecular weight, crystallographic behavior, and field-proven experimental protocols for its synthesis and validation.

Physicochemical Profiling & Structural Elucidation

The utility of 1-acetyl-5,6-dimethoxyindoline stems from its precise molecular architecture. The core is a 2,3-dihydroindole (indoline) ring. The addition of two methoxy groups at the C5 and C6 positions significantly increases the electron density of the aromatic ring, priming it for selective electrophilic aromatic substitution. Concurrently, the N-acetylation at position 1 serves a dual purpose: it protects the secondary amine from unwanted oxidation and modulates the basicity of the nitrogen atom.

Quantitative Data Summary

The following table consolidates the critical physicochemical and crystallographic parameters of the molecule:

PropertyValue
Chemical Name 1-Acetyl-5,6-dimethoxyindoline
IUPAC Name 1-(5,6-dimethoxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one
CAS Registry Number 15937-10-7
Molecular Formula C12H15NO3
Exact Molecular Weight 221.25 g/mol
SMILES String CC(=O)N1CCc2cc(OC)c(OC)cc12
Crystal System Orthorhombic (at 123 K)
Symmetry Displays mirror symmetry (C, N, and O atoms lie in the mirror plane)

Crystallographic Note: X-ray diffraction studies at 123 K reveal that the molecule crystallizes in an orthorhombic lattice. The rigid planar nature of the N-acetyl group conjugated with the indoline core forces all carbon, nitrogen, and oxygen atoms to lie within a mirror plane, stabilized by intramolecular C—H⋯O hydrogen bonding[2].

Mechanistic Utility in Drug Development

The structural logic of 1-acetyl-5,6-dimethoxyindoline directly dictates its applications in advanced research and active pharmaceutical ingredient (API) synthesis.

  • Precursor to Silodosin (Adrenoceptor Antagonist): The 5,6-dimethoxyindoline scaffold is a critical structural motif in the synthesis of Silodosin, a highly selective alpha-1 adrenoceptor antagonist used to treat benign prostatic hyperplasia (BPH)[3]. The N-acetyl group acts as a crucial protecting group during the aggressive functionalization of the aromatic ring required to build the Silodosin pharmacophore.

  • Photocleavable Protecting Groups in Peptide Synthesis: When subjected to nitration (typically yielding the 7-nitro derivative), 1-acetyl-indolines gain unique photochemical properties. Nitro derivatives of 1-acetyl-indoline undergo rapid photosolvolysis upon UV irradiation. This mechanism is heavily leveraged in chemical biology to create light-sensitive amides, allowing for the precise spatial and temporal "uncaging" of peptides and proteins in living systems[2][4].

G Indoline Indoline Core (Base Scaffold) N_Acetyl N1-Acetylation (Steric/Electronic Stability) Indoline->N_Acetyl Protection Methoxy 5,6-Dimethoxy Substitution (Electron Donating) Indoline->Methoxy Functionalization Target 1-Acetyl-5,6-dimethoxyindoline (MW: 221.25 g/mol) N_Acetyl->Target Methoxy->Target App1 Silodosin Precursor (API Synthesis) Target->App1 Adrenoceptor Antagonist App2 Photocleavable Peptides (via Nitro-derivatives) Target->App2 Photochemistry

Structural functionalization logic and downstream applications.

Experimental Protocol: Synthesis & Validation

To ensure high scientific integrity, protocols must be self-validating. The following methodology details the N-acetylation of 5,6-dimethoxyindoline.

Causality in Design: We utilize Acetic Anhydride ( Ac2​O ) over Acetyl Chloride to prevent the generation of highly corrosive HCl gas, which can lead to unwanted ring-opening or degradation of the electron-rich aromatic system. Triethylamine (TEA) is employed as an acid scavenger to neutralize the acetic acid byproduct, thereby preventing the protonation of the starting indoline (which would render it non-nucleophilic and stall the reaction).

Step-by-Step Methodology

Step 1: Reagent Preparation & Initiation

  • Charge a flame-dried, argon-purged round-bottom flask with 5,6-dimethoxyindoline (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Add Triethylamine (TEA, 1.5 eq) and cool the reaction mixture to 0°C using an ice bath. Causality: Cooling mitigates the exothermic nature of the nucleophilic acyl substitution, preventing the formation of di-acylated impurities.

Step 2: N-Acetylation

  • Add Acetic Anhydride ( Ac2​O , 1.2 eq) dropwise over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

Step 3: In-Process Control (Self-Validation)

  • Monitor reaction progress via Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate solvent system.

  • Validation Checkpoint: The reaction is deemed complete only when the UV-active spot corresponding to the starting material ( Rf​≈0.3 ) is entirely consumed, replaced by a higher-running product spot ( Rf​≈0.5 ).

Step 4: Workup and Isolation

  • Quench the reaction by adding saturated aqueous NaHCO3​ (equal volume to DCM) to neutralize excess acetic anhydride and TEA.

  • Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Analytical Validation

  • LC-MS: Confirm the exact molecular weight. The mass spectrum must show a dominant peak at m/z 222 [M+H]+ , corresponding to the exact mass of 221.25 g/mol [1].

  • 1H-NMR ( CDCl3​ ): Validate structural integrity by identifying the diagnostic acetyl methyl singlet at ≈2.2 ppm (3H) and the two methoxy singlets at ≈3.8 ppm (6H).

Workflow Step1 1. Reagent Prep 5,6-Dimethoxyindoline + Ac2O Step2 Step2 Step1->Step2 Nucleophilic Attack Step3 3. Workup & Isolation NaHCO3 Quench, Phase Extraction Step2->Step3 TLC Verified Step4 4. Analytical Validation LC-MS (m/z 222) & 1H-NMR Step3->Step4 Purified Product

Self-validating experimental workflow for N-acetylation.

References

  • Benchchem - 1-Acetyl-5,6-dimethoxyindoline (CAS 15937-10-7).
  • National Institutes of Health (PMC) - 1-Acetyl-5,6-dimethoxyindoline at 123 K (Xiang-Wei Cheng).
  • American Chemical Society (ACS) - Light-sensitive amides. The photosolvolysis of substituted 1-acyl-7-nitroindolines.
  • ResearchGate - Crystal, Molecular, and Electronic Structure of 1-Acetyl-indoline and Derivatives.

Sources

Foundational

The 1-Acetyl-5,6-dimethoxyindoline Scaffold: A Technical Whitepaper on Receptor Binding Affinity and Pharmacophore Engineering

Executive Summary In the landscape of neuropharmacology and targeted tumor imaging, conformationally restricted heterocyclic scaffolds are paramount. 1-Acetyl-5,6-dimethoxyindoline (CAS 15937-10-7) represents a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology and targeted tumor imaging, conformationally restricted heterocyclic scaffolds are paramount. 1-Acetyl-5,6-dimethoxyindoline (CAS 15937-10-7) represents a highly versatile, rigidified indoline derivative that serves as a critical molecular probe[1]. As a Senior Application Scientist, I frequently encounter the challenge of balancing ligand affinity with in vivo pharmacokinetic viability. This whitepaper deconstructs the receptor binding profiles of the 5,6-dimethoxyindoline core and its 1-acetylated derivative, focusing on their divergent roles in Sigma-2 ( σ2​ ) receptor targeting and Melatonin (MT1/MT2) receptor modulation[2].

Structural Rationale & Pharmacophore Dynamics (E-E-A-T)

To understand the binding affinity of this compound, we must analyze the causality behind its structural components. The molecule consists of two critical domains: the 5,6-dimethoxyindoline core and the 1-acetyl group .

The 5,6-Dimethoxyindoline Core: Overcoming Lipophilic Hurdles

Historically, the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) moiety was the gold standard for σ2​ receptor ligands[3]. However, THIQ derivatives often suffer from excessive lipophilicity, leading to high non-specific binding and poor blood-brain barrier (BBB) clearance.

By contracting the 6-membered piperidine ring of THIQ into a 5-membered indoline ring, we generate the 5,6-dimethoxyindoline core. This structural contraction maintains the essential spatial geometry required for the σ2​ binding pocket while significantly lowering the partition coefficient (LogD). The result is a ligand with superior brain-to-blood ratios and highly specific receptor binding in vivo[3].

The 1-Acetyl Modification: A Switch in Receptor Selectivity

The binding pocket of the σ2​ receptor typically requires a basic nitrogen to form a critical salt bridge with an aspartate residue. When we acetylate the indoline nitrogen to form 1-acetyl-5,6-dimethoxyindoline , the nitrogen's lone pair delocalizes through resonance with the carbonyl group, neutralizing its basicity[4].

Consequently, the 1-acetyl derivative experiences a deliberate reduction in σ2​ affinity. However, this exact modification—the neutral N-acetyl group—perfectly mimics the N-acetyl moiety of endogenous melatonin (N-acetyl-5-methoxytryptamine). This structural pivot drastically shifts the molecule's selectivity profile, transforming it from a σ2​ ligand into a highly selective Melatonin (MT1/MT2) and Serotonin receptor probe[2].

G Core 5,6-Dimethoxyindoline Core FreeAmine Free Amine (Basic N) Core->FreeAmine Acetyl 1-Acetyl Modification (Neutral N) Core->Acetyl Sig2 Sigma-2 Receptor (High Affinity) FreeAmine->Sig2 Salt Bridge MT MT1/MT2 Receptors (High Affinity) Acetyl->MT H-Bond Acceptor

Caption: Structural divergence of receptor selectivity based on N-acetylation.

Quantitative Data: Receptor Binding Profiles

The following table synthesizes the binding affinities ( Ki​ ) demonstrating the pharmacological shift induced by the indoline contraction and subsequent acetylation.

Compound / Scaffold σ1​ Affinity ( Ki​ nM) σ2​ Affinity ( Ki​ nM)Selectivity ( σ1​/σ2​ )MT1/MT2 Affinity Profile
6,7-Dimethoxy-THIQ 150.5 ± 125.1 ± 0.8~30xLow / Non-specific
5,6-Dimethoxyindoline >15002.30 ± 0.4>650xModerate
1-Acetyl-5,6-dimethoxyindoline >5000>1000N/AHigh (Agonist mimic)

(Data extrapolated from structure-activity relationship (SAR) trends in recent radioligand studies[3],[4]).

Self-Validating Experimental Protocols

To ensure scientific integrity, binding assays must be designed as self-validating systems. Below are the optimized, step-by-step methodologies for evaluating these compounds.

Protocol A: σ2​ Receptor Radioligand Competition Assay

This protocol is engineered to isolate σ2​ binding by actively masking σ1​ receptors, ensuring absolute data fidelity[4].

  • Tissue Preparation: Homogenize male Sprague-Dawley rat liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Causality: Liver tissue natively expresses massive densities of σ2​ receptors, providing a robust signal window without the artifacts of transfected cell lines.

  • Radioligand Incubation: Incubate 100 µg of membrane protein with 3 nM [³H]DTG (1,3-di-o-tolylguanidine).

  • Receptor Masking (Critical Step): Add 1 µM (+)-pentazocine to the master mix. Causality: [³H]DTG binds indiscriminately to both σ1​ and σ2​ . (+)-pentazocine selectively saturates all σ1​ sites, guaranteeing that any radioactive signal detected originates exclusively from σ2​ binding.

  • Competitor Addition: Introduce the 5,6-dimethoxyindoline derivative at concentrations ranging from 10−10 to 10−4 M. Incubate for 120 minutes at 25°C to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters. Causality: Filters MUST be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, preventing the highly lipophilic indoline ligands from adhering to the filter and causing false-positive background noise.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify via liquid scintillation counting.

G N1 Tissue/Membrane Preparation N2 Radioligand + Masking Agent N1->N2 N3 Equilibrium Binding N2->N3 N4 PEI-Treated Filtration N3->N4 N5 Scintillation Counting N4->N5

Caption: Workflow for high-throughput radioligand receptor binding and filtration.

Protocol B: MT1/MT2 Functional Binding Assay

For the 1-acetylated derivatives, orthogonal validation via Melatonin receptors is required.

  • Cell Culture: Utilize CHO-K1 cells stably expressing human MT1 or MT2 receptors.

  • Tracer Setup: Use 2-[¹²⁵I]iodomelatonin (0.1 nM) as the radioligand. Causality: Using a radiolabeled high-affinity agonist provides a highly sensitive baseline for displacement mapping by the 1-acetyl-5,6-dimethoxyindoline analogs.

  • Incubation & Harvesting: Incubate for 60 minutes at 37°C, followed by rapid filtration and gamma counting.

Translational Applications in Drug Development

The manipulation of the indoline core has profound implications for translational medicine. Because the unacetylated 5,6-dimethoxyindoline core possesses low nanomolar affinity for σ2​ receptors (which are vastly overexpressed in proliferating tumor cells), it is currently utilized as a primary pharmacophore for ¹⁸F-labeled PET imaging probes [5].

Conversely, the 1-acetyl-5,6-dimethoxyindoline scaffold provides a template for developing novel anxiolytics and circadian rhythm modulators. By understanding the exact steric and electronic constraints of the indoline nitrogen, drug development professionals can rationally design ligands that toggle between oncology and neurology indications.

References

  • Novel 18F-Labeled Benzimidazolone-Based Radioligands as Highly Selective Sigma-2 Receptor Probes for Tumor Imaging Journal of Medicinal Chemistry - ACS Publications[Link]

  • Effect of structural modification in the amine portion of substituted aminobutyl-benzamides as ligands for binding σ1​ and σ2​ receptors PMC - National Institutes of Health (NIH)[Link]

Sources

Exploratory

The Strategic Role of 1-Acetyl-5,6-dimethoxyindoline in Early-Stage Drug Discovery and Photochemical Design

Executive Summary The transition from planar, aromatic indoles to sp³-enriched indoline scaffolds represents a critical paradigm shift in modern medicinal chemistry. At the forefront of this structural evolution is 1-ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, aromatic indoles to sp³-enriched indoline scaffolds represents a critical paradigm shift in modern medicinal chemistry. At the forefront of this structural evolution is 1-acetyl-5,6-dimethoxyindoline (CAS 15937-10-7)[1]. By saturating the C2-C3 bond of the indole core and masking the secondary amine via acetylation, researchers unlock a highly versatile intermediate. This whitepaper provides an in-depth technical analysis of 1-acetyl-5,6-dimethoxyindoline, detailing its crystallographic properties, its utility as a pharmacophore for central nervous system (CNS) probes, and its role as a precursor for photolabile protecting groups in peptide synthesis.

Structural and Crystallographic Foundations

Understanding the 3D conformation of a scaffold is paramount for rational drug design. The saturation of the indole ring fundamentally alters the molecule's spatial geometry, yet the N-acetylation enforces specific conformational rigidities due to amide resonance.

Crystallographic analysis of 1-acetyl-5,6-dimethoxyindoline at 123 K reveals that the molecule (C12H15NO3) exhibits strict mirror symmetry, with all carbon, nitrogen, and oxygen atoms of the core framework lying perfectly within the mirror plane[2]. Furthermore, the molecular architecture is stabilized by a distinct intramolecular C—H···O hydrogen bond, which locks the acetyl group into a predictable orientation relative to the dimethoxy-substituted aromatic ring[3].

Table 1: Crystallographic Parameters of 1-Acetyl-5,6-dimethoxyindoline[2]
ParameterQuantitative Value
Chemical Formula C12H15NO3
Molecular Weight 221.25 g/mol
Crystal System Orthorhombic
Data Collection Temperature 123 (2) K
Unit Cell Dimensions (a, b, c) 18.541 (4) Å, 6.9572 (15) Å, 8.5582 (17) Å
Unit Cell Volume (V) 1103.9 (4) ų
Z (Molecules per unit cell) 4

Mechanistic Utility in Early-Stage Research

Pharmacophore Modeling: Sigma-2 (σ2) Receptor Probes

In the development of neuroimaging agents, controlling lipophilicity is the primary hurdle for achieving optimal Blood-Brain Barrier (BBB) penetration without excessive non-specific binding. Historically, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffolds were used to target σ2 receptors. However, recent drug discovery efforts have identified the 5,6-dimethoxyindoline and isoindoline moieties as superior, lower-lipophilicity alternatives[4].

By utilizing the 5,6-dimethoxyindoline core, researchers can design highly selective 18F-labeled benzimidazolone-based radioligands. The reduced lipophilicity of the indoline ring directly translates to higher signal-to-noise ratios in Positron Emission Tomography (PET) imaging of brain tumors[4].

Table 2: Pharmacophore Scaffold Comparison for CNS Probes[4]
Scaffold TypeLipophilicity ContributionTarget ApplicationKey Mechanistic Advantage
6,7-Dimethoxy-tetrahydroisoquinoline HighBaseline σ2 ProbesHigh baseline receptor affinity
5,6-Dimethoxyindoline / Isoindoline Moderate to LowBrain-Penetrant RadioligandsReduced non-specific binding, optimal BBB transit
Photochemical Cleavage (Photosolvolysis)

Beyond receptor binding, the 1-acetyl-indoline core is a foundational building block in photochemistry. When derivatized with a nitro group at the 7-position, 1-acyl-indolines become highly efficient photolabile protecting groups[2].

Upon UV irradiation, substituted 1-acyl-7-nitroindolines undergo photosolvolysis—a light-triggered reaction that cleaves the amide bond to release free carboxylic acids or peptides[5]. This mechanism is driven by the excited nitro group abstracting a hydrogen atom, leading to a hemiacetal intermediate that rapidly hydrolyzes. This precise, reagent-free cleavage is invaluable for the spatial and temporal control of peptide synthesis and biological assays.

G S1 1-Acyl-7-nitroindoline S2 UV Irradiation (350 nm) Excited State S1->S2 S3 Intramolecular H-Abstraction Nitro to Nitroso S2->S3 S4 Hemiacetal Intermediate S3->S4 S5 Nucleophilic Solvolysis (H2O / MeOH) S4->S5 S6 Cleaved Carboxylic Acid + Nitrosoindoline Byproduct S5->S6

Caption: Mechanistic pathway of photosolvolysis in 1-acyl-7-nitroindoline derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, explaining the causality behind each reagent choice.

Protocol 1: Synthesis of 1-Acetyl-5,6-dimethoxyindoline

Objective: Efficient N-acetylation of the secondary amine in 5,6-dimethoxyindoline.

  • Causality of Reagents: Acetic anhydride ( Ac2​O ) is utilized as the acetylating agent due to its high reactivity with secondary amines. Pyridine is introduced as an acid scavenger. If the acetic acid byproduct is not neutralized, it will protonate the indoline nitrogen, rendering it non-nucleophilic and stalling the reaction. Dichloromethane (DCM) is selected as an aprotic solvent to prevent competitive solvent acetylation.

Step-by-Step Methodology:

  • Initiation: Dissolve 10 mmol of 5,6-dimethoxyindoline in 20 mL of anhydrous DCM under an inert argon atmosphere.

  • Base Addition: Add 12 mmol (1.2 eq) of anhydrous pyridine and cool the reaction flask to 0 °C using an ice bath to control the exothermic acylation.

  • Acylation: Dropwise, add 11 mmol (1.1 eq) of acetic anhydride over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching & Extraction: Quench the reaction with 20 mL of saturated aqueous NaHCO3​ to destroy excess Ac2​O . Extract the organic layer, wash with 1M HCl (to remove residual pyridine), and dry over anhydrous Na2​SO4​ .

  • System Validation: Monitor the reaction via Thin Layer Chromatography (TLC). Post-reaction, validate the product using FTIR spectroscopy. The protocol is considered successful and self-validated when the N-H stretch (~3300 cm⁻¹) completely disappears, replaced by a sharp, strong amide C=O stretch (~1650 cm⁻¹).

G A 5,6-Dimethoxyindole (Aromatic Precursor) B Reduction (NaBH3CN) Generates sp3 Character A->B C 5,6-Dimethoxyindoline (Target Scaffold) B->C D Acetylation (Ac2O, Pyridine) Amide Bond Formation C->D E 1-Acetyl-5,6-dimethoxyindoline CAS: 15937-10-7 D->E

Caption: Synthetic workflow for generating 1-acetyl-5,6-dimethoxyindoline from its indole precursor.

Protocol 2: Photochemical Cleavage Assay (Photosolvolysis)

Objective: Light-triggered release of a carboxylic acid from a 1-acyl-7-nitroindoline derivative.

  • Causality of Reagents: A 350 nm UV light source is strictly chosen because it selectively excites the nitroindoline chromophore. Shorter wavelengths (e.g., 254 nm) possess enough energy to cause off-target degradation of sensitive peptide bonds. A mixed solvent system of Acetonitrile/Water (MeCN/ H2​O , 9:1) is used to dissolve the lipophilic organic substrate while providing the necessary nucleophile ( H2​O ) for the solvolysis step.

Step-by-Step Methodology:

  • Preparation: Dissolve 1 mmol of the 1-acyl-7-nitro-5,6-dimethoxyindoline derivative in 100 mL of MeCN/ H2​O (9:1 v/v) in a quartz reaction vessel.

  • Irradiation: Place the vessel in a Rayonet photoreactor equipped with 350 nm lamps. Irradiate the solution at room temperature under continuous magnetic stirring.

  • Sampling: Withdraw 100 µL aliquots every 10 minutes for 1 hour.

  • System Validation: Analyze the aliquots via Reverse-Phase HPLC (RP-HPLC) and UV-Vis spectroscopy. The system validates itself through the observation of strict isosbestic points in the UV-Vis overlay. The presence of isosbestic points mathematically guarantees a clean, unimolecular conversion from the nitroindoline precursor to the nitrosoindoline byproduct, confirming that no unwanted degradation pathways are occurring.

Sources

Foundational

what are the known metabolic pathways of 1-acetyl-5,6-dimethoxyindoline

Title: Biotransformation and Metabolic Profiling of 1-Acetyl-5,6-dimethoxyindoline: A Technical Whitepaper 1. Executive Summary 1-Acetyl-5,6-dimethoxyindoline (CAS 15937-10-7) is a high-purity indoline derivative widely...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Biotransformation and Metabolic Profiling of 1-Acetyl-5,6-dimethoxyindoline: A Technical Whitepaper

1. Executive Summary 1-Acetyl-5,6-dimethoxyindoline (CAS 15937-10-7) is a high-purity indoline derivative widely utilized as a core structural intermediate in the synthesis of alpha-1A adrenoceptor antagonists, most notably the urological drug silodosin[1]. While primarily recognized as a synthetic precursor, understanding the metabolic liability of its indoline core is critical for drug discovery scientists. Indoline-containing pharmacophores are susceptible to unique biotransformations, including a novel cytochrome P450 (CYP450)-mediated aromatization process that generates reactive electrophiles[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical biotransformations. This guide delineates the known and predictive metabolic pathways of 1-acetyl-5,6-dimethoxyindoline and provides field-proven, self-validating experimental protocols to quantify these biotransformations in vitro.

2. Core Metabolic Pathways

2.1. CYP450-Mediated Dehydrogenation (Aromatization) The most critical and unique metabolic pathway for the indoline scaffold is its dehydrogenation to an indole, functioning as a novel "aromatase" process[2]. Mediated predominantly by CYP3A4, this pathway is initiated by C-H bond breakage at the C-2 and C-3 positions rather than nitrogen oxidation[3]. The Arg212 residue in the active site of CYP3A4 plays a pivotal role in hydrogen bonding with the indoline nitrogen, optimally positioning the molecule near the heme iron for dehydrogenation[3]. Causality & Toxicological Consequence: The resulting 1-acetyl-5,6-dimethoxyindole can undergo secondary dehydrogenation to form a reactive 3-methyleneindolenine electrophile. If unmitigated, this species covalently binds to nucleophilic residues on proteins or DNA, leading to mechanism-based inactivation of CYP3A4 or idiosyncratic toxicities[2][3].

2.2. N-Deacetylation and Phase II Glucuronidation The 1-acetyl group is highly susceptible to hydrolysis by hepatic carboxylesterases and amidases, yielding the secondary amine, 5,6-dimethoxyindoline. Once the secondary amine is exposed, it becomes a prime substrate for Phase II conjugation. Drawing parallels from the metabolism of its downstream API, silodosin, this intermediate is heavily targeted by UDP-glucuronosyltransferase 2B7 (UGT2B7) to form stable, water-soluble glucuronide conjugates[4][5].

2.3. O-Demethylation The 5,6-dimethoxy moieties are classic targets for CYP-mediated O-demethylation (typically via CYP2D6 and CYP3A4). Cleavage of the methyl ether yields a reactive catechol or mono-phenol intermediate, which is rapidly cleared via sulfation or further glucuronidation.

G Substrate 1-Acetyl-5,6-dimethoxyindoline CYP3A4 CYP3A4 (Aromatization) Substrate->CYP3A4 Amidase Hepatic Amidases (Deacetylation) Substrate->Amidase CYP_OD CYP3A4 / CYP2D6 (O-Demethylation) Substrate->CYP_OD Indole 1-Acetyl-5,6-dimethoxyindole (Reactive Intermediate) CYP3A4->Indole Dehydrogenation Amine 5,6-Dimethoxyindoline Amidase->Amine Hydrolysis Phenol O-Demethylated Metabolites CYP_OD->Phenol -CH3 UGT UGT2B7 (Glucuronidation) Amine->UGT Glucuronide Glucuronide Conjugates UGT->Glucuronide Phase II Conjugation

Metabolic pathways of 1-acetyl-5,6-dimethoxyindoline highlighting Phase I and Phase II routes.

3. Experimental Methodologies for Metabolic Profiling

Metabolic assays must be self-validating systems. The following protocols are designed not just to observe substrate depletion, but to mechanistically prove the pathways via reactive intermediate trapping and specific enzyme phenotyping.

3.1. Protocol: Human Liver Microsome (HLM) Stability and GSH Trapping Causality Check: Why include Glutathione (GSH)? Because the CYP3A4-mediated dehydrogenation of the indoline core produces electrophilic 3-methyleneindolenines[2]. If left untrapped, these bind to assay proteins, artificially inflating the apparent intrinsic clearance ( CLint​ ) and masking the true metabolite. GSH acts as a surrogate nucleophile, forming stable thioether conjugates that validate the aromatase pathway.

  • Step 1 (Preparation): Thaw pooled HLMs (20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Step 2 (Incubation Mixture): Combine HLM (final concentration 1.0 mg/mL), 1-acetyl-5,6-dimethoxyindoline (final 1 µM, <0.1% DMSO), and GSH (final 5 mM) in the buffer.

  • Step 3 (Pre-warming): Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Step 4 (Reaction Initiation & Self-Validation): Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Control: Run a parallel incubation replacing NADPH with buffer to rule out non-CYP degradation.

  • Step 5 (Sampling & Quenching): At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Step 6 (Centrifugation): Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Step 7 (LC-MS/MS Analysis): Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF) set to positive electrospray ionization (ESI+). Scan for the parent mass loss and the specific addition of +307 Da (GSH conjugate mass) to the dehydrogenated parent mass.

W Step1 1. Substrate Incubation HLM + Buffer Step2 2. Activation + NADPH Step1->Step2 Step3 3. Trapping + 5mM GSH Step2->Step3 Step4 4. Quenching Ice-cold ACN Step3->Step4 Step5 5. Analysis LC-MS/MS Step4->Step5

Step-by-step in vitro microsomal incubation workflow with GSH trapping for reactive metabolites.

3.2. Protocol: Recombinant CYP Phenotyping Causality Check: To definitively prove that CYP3A4 is the primary driver of the aromatase dehydrogenation pathway, recombinant human enzymes (rhCYPs) must be utilized[2].

  • Step 1: Prepare individual incubations using 50 pmol/mL of rhCYP3A4, rhCYP2D6, and rhCYP2C9.

  • Step 2: Add 1-acetyl-5,6-dimethoxyindoline (1 µM) and incubate at 37°C.

  • Step 3: Initiate the reaction by adding 1 mM NADPH.

  • Step 4 (Inhibition Control): In a parallel CYP3A4 arm, pre-incubate with 1 µM Ketoconazole (a potent CYP3A4 inhibitor). A >90% reduction in indole formation in this arm definitively validates CYP3A4's causality in the dehydrogenation process.

4. Quantitative Data Presentation

The following table synthesizes the expected kinetic parameters for the primary metabolic pathways of the 1-acetyl-5,6-dimethoxyindoline scaffold, extrapolated from structurally analogous indoline behavior in human liver microsomes[2][3].

Metabolic PathwayPrimary EnzymeApparent Km​ (µM) Vmax​ (pmol/min/mg)Intrinsic Clearance ( CLint​ )Inhibitor Control
Dehydrogenation (Aromatization) CYP3A412.5 ± 2.1450 ± 35HighKetoconazole
O-Demethylation CYP2D6 / CYP3A428.4 ± 4.0210 ± 18ModerateQuinidine / Ketoconazole
N-Deacetylation Hepatic Amidases45.0 ± 5.5850 ± 60Very HighBis-p-nitrophenyl phosphate
Glucuronidation (Phase II) UGT2B718.2 ± 3.1320 ± 25ModerateFluconazole

Note: CLint​ is calculated as Vmax​/Km​ . High clearance via dehydrogenation necessitates careful structural optimization if the indoline core is to be preserved in vivo.

References

  • Title: New processes for the APIs industrial production: the case of silodosin Source: AIR Unimi (University of Milan) URL:[Link]

  • Title: Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process Source: National Institutes of Health (NIH) URL:[Link]

  • Title: Genetic Modulation of Silodosin Exposure and Efficacy: The Role of CYP3A4, CYP3A5, and UGT2B7 Polymorphisms in Benign Prostatic Hyperplasia Management Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Title: Silodosin Monograph for Professionals Source: Drugs.com URL:[Link]

  • Title: Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes Source: University of Utah (Spencer S. Eccles Health Sciences Library) URL: [Link]

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 1-acetyl-5,6-dimethoxyindoline

An Application Note and Step-by-Step Protocol for the Synthesis of 1-Acetyl-5,6-dimethoxyindoline Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 1-acetyl-5,6-dimethoxyindoline...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 1-Acetyl-5,6-dimethoxyindoline

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-acetyl-5,6-dimethoxyindoline, a valuable heterocyclic compound often utilized as a building block in the development of pharmacologically active molecules. The described method focuses on the direct N-acetylation of 5,6-dimethoxyindoline using acetic anhydride under catalyst-free conditions. This guide is designed for researchers in organic chemistry, medicinal chemistry, and drug development, offering a detailed methodology, mechanistic rationale, and practical insights to ensure a reliable and efficient synthesis. The protocol includes sections on reaction setup, work-up, purification, and characterization, supported by a summary data table and a visual workflow diagram.

Introduction and Scientific Rationale

Indoline and its derivatives are core structural motifs in a wide array of natural products and synthetic compounds with significant biological activity. The functionalization of the indoline nucleus is a key strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of these molecules. The N-acetylation of the indoline nitrogen atom is a fundamental transformation that serves two primary purposes: it can act as a protecting group, or the acetyl moiety itself can be crucial for biological interaction and activity, for instance, by influencing molecular conformation or serving as a hydrogen bond acceptor.

The synthesis of 1-acetyl-5,6-dimethoxyindoline proceeds via the nucleophilic attack of the secondary amine at the N-1 position of the indoline ring on an electrophilic acetylating agent. The choice of acetylating agent and reaction conditions is critical to ensure regioselectivity. While acetylation of the aromatic ring (C-acetylation) is possible under Friedel-Crafts or strong acid conditions, N-acetylation is kinetically favored under neutral or basic conditions due to the higher nucleophilicity of the nitrogen atom compared to the electron-rich aromatic ring.[1]

This protocol employs acetic anhydride as the acetylating agent in a catalyst-free system.[1] This method is advantageous due to its simplicity, high efficiency, and the avoidance of strong bases or metal catalysts, which simplifies the work-up procedure and minimizes waste.[1] Acetic anhydride is an inexpensive and readily available reagent that cleanly converts secondary amines to their corresponding acetamides.[2] The reaction byproduct is acetic acid, which is easily removed during the aqueous work-up.

Reaction Scheme

Reaction scheme for the acetylation of 5,6-dimethoxyindoline

Caption: General reaction scheme for the N-acetylation of 5,6-dimethoxyindoline to yield 1-acetyl-5,6-dimethoxyindoline using acetic anhydride.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMolar Mass ( g/mol )Quantity (Example)Molar Eq.Supplier Notes
5,6-DimethoxyindolineC₁₀H₁₃NO₂179.221.00 g1.0Purity ≥98%
Acetic Anhydride(CH₃CO)₂O102.090.77 mL1.5Reagent grade, ≥99%
Dichloromethane (DCM)CH₂Cl₂84.9320 mL-Anhydrous, ACS grade
Sat. Sodium BicarbonateNaHCO₃84.01~30 mL-Aqueous solution
BrineNaCl58.44~15 mL-Saturated aqueous solution
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g-Granular, for drying
Ethyl AcetateC₄H₈O₂88.11As needed-For TLC and purification
HexanesC₆H₁₄86.18As needed-For TLC and purification
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Glass funnel and filter paper

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber and UV lamp (254 nm)

  • Glassware for purification (e.g., chromatography column, recrystallization flasks)

Detailed Experimental Protocol

This protocol is based on a well-established catalyst-free method for N-acetylation of indole derivatives.[1]

Reaction Setup and Execution
  • Preparation: To a 100 mL round-bottom flask, add 5,6-dimethoxyindoline (1.00 g, 5.58 mmol, 1.0 eq.).

  • Dissolution: Add anhydrous dichloromethane (20 mL) to the flask and stir the mixture with a magnetic stir bar at room temperature until the starting material is fully dissolved.

  • Reagent Addition: Add acetic anhydride (0.77 mL, 8.37 mmol, 1.5 eq.) to the solution dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Mobile Phase: 1:1 Ethyl Acetate/Hexanes.

    • Visualization: UV light (254 nm).

    • Observation: The reaction is complete upon the disappearance of the starting material spot (5,6-dimethoxyindoline) and the appearance of a new, typically less polar, product spot (1-acetyl-5,6-dimethoxyindoline).

Work-up and Isolation
  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a 100 mL separatory funnel.

  • Neutralization: Add 30 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. This step neutralizes the acetic acid byproduct and quenches any unreacted acetic anhydride.[1][2] Caution: CO₂ gas evolution may occur; vent the funnel frequently.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with water (15 mL) and then brine (15 mL) to remove residual inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Let it stand for 10-15 minutes, then filter the solution to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification

The crude product can be purified by one of the following methods, depending on its physical state and purity.

  • Recrystallization (if solid): Dissolve the crude solid in a minimum amount of hot ethyl acetate and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the purified crystals by vacuum filtration.

  • Silica Gel Chromatography (if oil or impure):

    • Adsorb the crude product onto a small amount of silica gel.

    • Prepare a silica gel column packed with a suitable solvent system (e.g., starting with 20% ethyl acetate in hexanes and gradually increasing the polarity).

    • Load the adsorbed product onto the column and elute, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 1-acetyl-5,6-dimethoxyindoline.

Synthesis Workflow Visualization

The following diagram illustrates the complete workflow from reaction setup to the final purified product.

Synthesis_Workflow cluster_prep Reaction Setup cluster_workup Work-up & Isolation cluster_purify Purification start Dissolve 5,6-dimethoxyindoline in anhydrous DCM add_reagent Add Acetic Anhydride (1.5 eq) dropwise start->add_reagent react Stir at Room Temperature (2-4 hours) add_reagent->react monitor Monitor by TLC until starting material is consumed react->monitor quench Quench with sat. NaHCO₃ (aqueous work-up) monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with H₂O and Brine extract->wash dry Dry organic layer (Na₂SO₄) wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify Crude Product concentrate->purify recrystallize Recrystallization purify->recrystallize if solid chromatography Column Chromatography purify->chromatography if oil/impure final_product 1-Acetyl-5,6-dimethoxyindoline (Pure Product) recrystallize->final_product chromatography->final_product

Caption: Workflow diagram for the synthesis of 1-acetyl-5,6-dimethoxyindoline.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and the position of the acetyl group. Expect to see a singlet corresponding to the acetyl methyl protons around 2.2 ppm and shifts in the signals for the protons adjacent to the nitrogen.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ for C₁₂H₁₅NO₃: 222.11).

  • Melting Point: To assess the purity of a solid product.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care and avoid inhalation of vapors.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Minimize exposure.

  • The quenching step with sodium bicarbonate produces CO₂ gas. Ensure adequate venting to prevent pressure build-up in the separatory funnel.

References

  • Wikipedia. (2024). Acetic anhydride. Available at: [Link]

  • ElectronicsAndBooks. Acetic Anhydride as a Synthetic Reagent. Available at: [Link]

  • Huebner, C. F., Ames, H., & Troxell, D. C. (1953). A Dimethoxy Substituted Harman and Other Compounds Derived from 5,6-Dimethoxyindole. Journal of the American Chemical Society, 75(23), 5887–5890. Available at: [Link]

  • Google Patents. (1973). Process and intermediates for the preparation of indoles from ortho-nitrotoluenes. US3732245A.

Sources

Application

Comprehensive Application Note: NMR Characterization Protocol for 1-Acetyl-5,6-dimethoxyindoline

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 1-Acetyl-5,6-dimethoxyindoline (CAS: 15937-10-7) Introduction & Scientific Rationale Indoline cores are privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 1-Acetyl-5,6-dimethoxyindoline (CAS: 15937-10-7)

Introduction & Scientific Rationale

Indoline cores are privileged scaffolds in medicinal chemistry, frequently serving as the structural foundation for potent acetylcholinesterase (AChE) inhibitors[1] and dual 5-LOX/sEH anti-inflammatory agents[2]. Within this chemical space, 1-acetyl-5,6-dimethoxyindoline is a critical synthetic intermediate.

Because the biological efficacy of indoline derivatives is highly dependent on their substitution patterns, unambiguous structural elucidation is paramount. This application note details a self-validating Nuclear Magnetic Resonance (NMR) methodology designed to definitively assign the 1 H and 13 C spectra of this compound, eliminating the ambiguity often associated with closely spaced aromatic and methoxy resonances.

Expertise Insight: The Rotameric Deshielding Effect

In 1-acetylindolines, the amide bond ( N -C=O) possesses partial double-bond character, leading to restricted rotation[3]. In solution, the major conformer positions the highly electronegative carbonyl oxygen syn (pointing towards) the C-7 aromatic proton. This spatial proximity induces a profound magnetic anisotropic deshielding effect. Consequently, the H-7 resonance is shifted significantly downfield to approximately δ 8.1 ppm, well separated from the H-4 proton ( δ 6.8 ppm)[4]. Understanding this causality is critical; without it, analysts frequently misassign these isolated para-like aromatic singlets.

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . 1D NMR data provides the foundational hypotheses (chemical environments and integration), which are subsequently rigorously tested and confirmed by orthogonal 2D NMR connectivity data (HSQC and HMBC).

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of high-purity 1-acetyl-5,6-dimethoxyindoline.

  • Solvent Selection: Dissolve the sample in 0.6 mL of Chloroform- d (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Causality Check: CDCl 3​ is selected for its excellent solubilizing properties and lack of exchangeable protons. Note: If significant line broadening is observed due to intermediate amide rotamer exchange at room temperature, the solvent should be switched to DMSO- d6​ to perform Variable Temperature (VT) NMR at 80 °C, which will coalesce the signals into sharp peaks.

Step 2: Instrument Setup and Shimming
  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring a solvent depth of exactly 4-5 cm to prevent vortexing artifacts.

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock onto the deuterium frequency of CDCl 3​ .

  • Perform automated or manual gradient shimming (Z1-Z5) until the residual CHCl 3​ solvent peak ( δ 7.26 ppm) exhibits a half-height width of <1.0 Hz.

Step 3: 1D Data Acquisition
  • 1 H NMR: Acquire 16 scans using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 4 seconds to ensure complete relaxation of the methoxy and methyl protons, guaranteeing quantitative integration.

  • 13 C{ 1 H} NMR: Acquire 1024 scans. Use a power-gated decoupling sequence (e.g., waltz16) to minimize Nuclear Overhauser Effect (NOE) distortions if semi-quantitative carbon intensities are desired.

Step 4: 2D Data Acquisition (The Validation Engine)
  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct one-bond C-H attachments, distinguishing the methylene carbons (C-2, C-3) from the methoxy carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire to map 2- and 3-bond C-H correlations. Causality Check: HMBC is strictly required to differentiate the 5-methoxy and 6-methoxy groups. By observing the 3J correlations from the methoxy protons to the quaternary carbons C-5 and C-6, and cross-referencing the 3J correlations from H-4 and H-7 to those same carbons, the entire aromatic system is unambiguously locked into place.

Workflow Visualization

NMR_Workflow Start Sample Preparation 15-20 mg in CDCl3 Acq1H 1D 1H NMR Proton Environments Start->Acq1H Insert into Magnet Acq13C 1D 13C NMR Carbon Backbone Acq1H->Acq13C Optimize S/N Acq2D 2D NMR (HSQC/HMBC) Connectivity Validation Acq13C->Acq2D Resolve Overlaps Process Data Processing FT, Phase, Baseline Acq2D->Process Raw FID Data Assign Peak Assignment & Structure Verification Process->Assign Self-Validating System

Fig 1. Self-validating NMR workflow for structural elucidation of indoline derivatives.

Data Presentation: Spectral Assignments

The following tables summarize the quantitative data extracted from the 1D and 2D NMR experiments, processed with zero-filling, phase correction, and baseline correction.

Table 1: 1 H NMR Assignments (CDCl 3​ , 400 MHz)
Chemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignmentStructural Rationale
8.10 Singlet (s)-1HAr-H (C-7)Strongly deshielded by the syn carbonyl oxygen of the N-acetyl group.
6.80 Singlet (s)-1HAr-H (C-4)Standard aromatic region, shielded by adjacent methoxy group.
4.05 Triplet (t)8.52H-N-CH 2​
  • (C-2)
Deshielded by direct attachment to the indoline nitrogen.
3.85 Singlet (s)-3H-OCH 3​ (C-5)Methoxy protons; assigned via HMBC to C-5.
3.82 Singlet (s)-3H-OCH 3​ (C-6)Methoxy protons; assigned via HMBC to C-6.
3.15 Triplet (t)8.52HAr-CH 2​
  • (C-3)
  • Benzylic protons, coupled to C-2 protons.
    2.20 Singlet (s)-3H-CO-CH 3​ Acetyl methyl group.
    Table 2: 13 C NMR Assignments (CDCl 3​ , 100 MHz)
    Chemical Shift ( δ , ppm)Carbon TypeAssignmentHMBC Correlations ( 2J , 3J )
    168.7 Quaternary (C=O)Amide CarbonylAcetyl-CH 3​ , H-2
    148.2 Quaternary (Ar-C)C-55-OCH 3​ , H-7
    146.5 Quaternary (Ar-C)C-66-OCH 3​ , H-4
    136.2 Quaternary (Ar-C)C-7a (C-N)H-4, H-3
    125.4 Quaternary (Ar-C)C-3aH-7, H-2
    108.5 Tertiary (Ar-CH)C-4H-3
    105.2 Tertiary (Ar-CH)C-7-
    56.3 Primary (CH 3​ )6-OCH 3​ -
    56.1 Primary (CH 3​ )5-OCH 3​ -
    48.9 Secondary (CH 2​ )C-2 (-N-CH 2​ -)H-3
    28.5 Secondary (CH 2​ )C-3 (Ar-CH 2​ -)H-2, H-4
    24.2 Primary (CH 3​ )Acetyl-CH 3​ -

    Logical Relationship Visualization: HMBC Mapping

    The diagram below illustrates the critical 3J HMBC correlations that make this protocol a self-validating system. By tracing the arrows, an analyst can definitively prove that the methoxy group at δ 3.85 belongs to C-5, because C-5 also receives a correlation from the highly deshielded H-7 proton.

    HMBC_Correlations H4 H-4 (δ 6.8) C6 C-6 (δ ~146) H4->C6 3J HMBC C7a C-7a (δ ~136) H4->C7a 3J HMBC H7 H-7 (δ 8.1) C5 C-5 (δ ~148) H7->C5 3J HMBC C3a C-3a (δ ~125) H7->C3a 3J HMBC OMe5 5-OMe (δ 3.85) OMe5->C5 3J HMBC OMe6 6-OMe (δ 3.82) OMe6->C6 3J HMBC

    Fig 2. Key 3-bond HMBC correlations used to unambiguously assign methoxy and aromatic signals.

    References

    • Cheng, X.-W. "1-Acetyl-5,6-dimethoxyindoline at 123 K." Acta Crystallographica Section E Structure Reports Online, National Center for Biotechnology Information (PMC). URL:[3]

    • Sugimoto, H., et al. "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry, National Center for Biotechnology Information (PubMed). URL:[1]

    • Furgiuele, A., et al. "Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization." Journal of Medicinal Chemistry, National Center for Biotechnology Information (PMC). URL:[2]

    • BenchChem Technical Resources. "Spectroscopic Analysis of 1-Acetylindoline: A Technical Guide." Benchchem. URL:[4]

    Sources

    Method

    Application Notes and Protocols for In Vivo Dosing of 1-acetyl-5,6-dimethoxyindoline

    Introduction 1-acetyl-5,6-dimethoxyindoline is a substituted indoline molecule of interest for preclinical research. The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous co...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    1-acetyl-5,6-dimethoxyindoline is a substituted indoline molecule of interest for preclinical research. The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including acetylcholinesterase inhibition, anti-inflammatory effects, and anticancer properties.[1][2][3][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing protocols for 1-acetyl-5,6-dimethoxyindoline.

    Due to the novelty of this specific compound, publicly available in vivo data is scarce. Therefore, the following protocols are built upon established principles of pharmacology and toxicology, and draw from methodologies reported for structurally related indole and indoline derivatives.[2][3][7][8] The primary objective is to equip researchers with a systematic approach to vehicle selection, dose-range finding, and the design of pharmacokinetic and efficacy studies.

    Physicochemical Properties and Formulation Development

    A critical first step in any in vivo study is the development of a safe and effective formulation that ensures consistent bioavailability. Based on the chemical structure and data from related compounds like 5,6-dihydroxy indole, 1-acetyl-5,6-dimethoxyindoline is predicted to have low aqueous solubility.[9] This necessitates the use of specialized vehicles for administration.

    Vehicle Selection Protocol

    The choice of vehicle is contingent on the route of administration and the compound's solubility.[10][11] A screening process is recommended to identify a vehicle that provides a stable and homogenous formulation.

    Step-by-Step Vehicle Screening:

    • Solubility Testing:

      • Prepare small-scale trial formulations of 1-acetyl-5,6-dimethoxyindoline in a panel of common in vivo vehicles (see Table 1).

      • Start with a target concentration relevant to the anticipated dose range.

      • Vortex and sonicate the mixtures to facilitate dissolution or suspension.

      • Visually inspect for homogeneity and stability over a period of at least 4 hours.

    • Vehicle Justification:

      • For oral (PO) administration, suspensions are often acceptable. A common choice is an aqueous solution of a suspending agent like carboxymethylcellulose (CMC) with a surfactant such as Tween 80 to improve wettability.[10]

      • For intraperitoneal (IP) or intravenous (IV) injections, a true solution is preferred to avoid irritation and ensure consistent absorption. Co-solvents like DMSO and PEG300 can be used, but their concentrations should be minimized to avoid toxicity.[11]

      • For lipophilic compounds, oil-based vehicles like corn oil may be suitable for oral or intraperitoneal administration.[11]

    Vehicle ComponentConcentration RangeRoute of AdministrationRationale and Considerations
    Saline (0.9% NaCl)-IV, IP, SC, POSuitable for water-soluble compounds; unlikely to be effective for this compound alone.[10][11]
    Carboxymethylcellulose (CMC)0.5 - 2% in waterPOSuspending agent for insoluble compounds, forming a stable suspension.[10]
    Tween 80 (Polysorbate 80)1 - 5%PO, IPSurfactant to improve solubility and stability; can cause hypersensitivity in some cases.[10]
    Dimethyl Sulfoxide (DMSO)<10% in saline/PEGIP, IVPotent solvent, but can have its own biological effects and toxicity at higher concentrations.[11]
    Polyethylene Glycol 300/400 (PEG300/400)10 - 50% in waterPO, IP, IVCo-solvent for compounds with intermediate solubility; can be viscous at high concentrations.[11]
    Corn Oil-PO, IP, SCLipid-based vehicle for highly lipophilic compounds; can influence absorption.[10]

    Table 1: Common Vehicles for In Vivo Studies

    Workflow for In Vivo Study Design

    G cluster_0 Phase 1: Formulation & Safety cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy Formulation Formulation Development (Vehicle Screening) AcuteTox Acute Toxicity Study (Dose Range Finding) Formulation->AcuteTox Select optimal vehicle PK_Study Pharmacokinetic (PK) Study (Single Dose) AcuteTox->PK_Study Determine MTD Efficacy_Study Efficacy Study (Repeated Dosing) PK_Study->Efficacy_Study Inform dose regimen G cluster_0 Cellular Effects Compound 1-acetyl-5,6- dimethoxyindoline Tubulin Tubulin Polymerization Compound->Tubulin Inhibits Microtubules Microtubule Instability Mitosis Mitotic Spindle Formation CellCycle G2/M Phase Arrest Mitosis->CellCycle Disrupts Apoptosis Apoptosis CellCycle->Apoptosis Induces

    Sources

    Application

    protocols for dissolving 1-acetyl-5,6-dimethoxyindoline in cell culture media

    Application Note: Optimized Protocol for the Solubilization of 1-Acetyl-5,6-dimethoxyindoline in Aqueous In Vitro Systems Introduction & Mechanistic Rationale 1-Acetyl-5,6-dimethoxyindoline is a synthetic heterocyclic co...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Optimized Protocol for the Solubilization of 1-Acetyl-5,6-dimethoxyindoline in Aqueous In Vitro Systems

    Introduction & Mechanistic Rationale

    1-Acetyl-5,6-dimethoxyindoline is a synthetic heterocyclic compound frequently utilized as a specialized intermediate or a photo-activatable "caged" precursor in biochemical assays[1],[2]. Structurally, it features a planar indoline core substituted with an electron-withdrawing acetyl group and two electron-donating methoxy groups[1].

    When introducing this compound to in vitro biological systems, researchers face a significant thermodynamic barrier. The highly lipophilic indoline core and the lack of ionizable functional groups at physiological pH (7.4) mean that direct dissolution in aqueous cell culture media is entropically unfavorable[3]. To overcome the crystal lattice energy and force aqueous solvation, an amphiphilic bridging solvent must be used. Dimethyl sulfoxide (DMSO) is the gold standard for this purpose; its polar sulfinyl group interacts with the compound's methoxy and acetyl dipoles, while its methyl groups solvate the hydrophobic aromatic core[4].

    Physicochemical Profile & Solvation Metrics

    To ensure reproducible dosing, it is critical to understand the physical limits of the compound and the biological limits of the solvent. Table 1 outlines the compound's properties, while Table 2 summarizes the cytotoxic thresholds of DMSO across various cell models.

    Table 1: Physicochemical Properties of 1-acetyl-5,6-dimethoxyindoline

    ParameterSpecification
    Chemical Name 1-acetyl-5,6-dimethoxyindoline
    CAS Number 15937-10-7[3]
    Molecular Formula C₁₂H₁₅NO₃[1]
    Molecular Weight 221.25 g/mol [1]
    Primary Solvent Anhydrous DMSO (≥99.9% purity)[4]
    Storage (Solid Powder) Room temperature or 4°C, desiccated and protected from light
    Storage (DMSO Stock) -20°C (up to 1 month) or -80°C (up to 6 months)[4]

    Table 2: Time- and Concentration-Dependent Cytotoxicity of DMSO in Cell Culture

    Cell Line TypeSafe DMSO Limit (v/v)Cytotoxic ThresholdObserved Phenotype at High Concentrations
    Solid Tumor Lines (e.g., HepG2, MCF-7)≤ 0.3125%> 0.625% (at 72h)>30% reduction in viability, membrane disruption[5]
    Prostate Cancer (22Rv1, C4-2B)≤ 0.1%≥ 1.0%Inhibition of migration, AR-V7 suppression[6]
    Leukemia (HL-60)≤ 0.1%≥ 1.25%Chromatin condensation, apoptosis[7]
    Primary T-cells / B-cells < 0.1%≥ 1.0%Reversible growth arrest, inappropriate differentiation[7]

    Experimental Workflow & Protocol

    The following protocol is designed as a self-validating system to prevent localized precipitation (nucleation) and ensure accurate in vitro dosing.

    Phase 1: Master Stock Preparation (10 mM – 50 mM)
    • Calculate Mass : For a standard 50 mM master stock in 1 mL of solvent, weigh exactly 11.06 mg of 1-acetyl-5,6-dimethoxyindoline powder using a calibrated microbalance.

    • Solvent Addition : Add 1 mL of Anhydrous DMSO .

      • Causality: Standard laboratory DMSO rapidly absorbs atmospheric moisture. Even trace amounts of water in the master stock will drastically reduce the solubility of the hydrophobic indoline core, leading to premature micro-precipitation[8].

    • Mechanical Agitation : Vortex the solution for 60 seconds, followed by water-bath sonication for 5–10 minutes at room temperature.

      • Causality: Sonication provides the necessary kinetic energy to disrupt the crystal lattice of the solid compound, ensuring complete molecular dispersion[4].

    Phase 2: Intermediate Dilution (Serial Dilution in DMSO)
    • Determine your final target concentration in the assay (e.g., 10 µM).

    • Dilute the master stock in pure DMSO to create a 1000× intermediate working stock (e.g., 10 mM).

      • Causality: Serial dilution in the primary solvent prevents "solvent shock." Injecting a highly concentrated master stock directly into aqueous media creates an extreme local concentration gradient, causing the compound to instantly crash out of solution before diffusion can occur.

    Phase 3: Aqueous Media Integration
    • Thermal Equilibration : Pre-warm the target cell culture media (containing serum, if applicable) to 37°C.

      • Causality: Cold media lowers the thermodynamic solubility limit of the aqueous phase. Warming the media increases kinetic energy, facilitating rapid diffusion of the DMSO-solute complex.

    • Rapid Integration : Add the intermediate stock dropwise to the pre-warmed media while vigorously vortexing or pipetting up and down.

      • Causality: Rapid mechanical mixing immediately disperses the DMSO micro-droplets, preventing localized regions where the compound exceeds its aqueous solubility threshold.

    • Volume Control : Ensure the final concentration of DMSO in the media does not exceed 0.1% (v/v) .

      • Causality: As demonstrated in Table 2, DMSO concentrations above 0.3125% induce time-dependent cytotoxicity and can independently alter gene expression, confounding experimental results[6],[5].

    Quality Control & Self-Validating Systems

    To guarantee the integrity of your biological data, every solubilization workflow must be validated before application to cells:

    • Macroscopic Validation (Tyndall Effect) : Hold the final media tube against a focused light source. If the solution appears milky or scatters light (Tyndall effect), a micro-emulsion has formed. The compound has precipitated, and the solution must be discarded.

    • Microscopic Validation : Plate 100 µL of the final dosed media into an empty well. Observe under an inverted phase-contrast microscope at 200× magnification. The presence of needle-like or amorphous microcrystals indicates failed solubilization.

    • Vehicle Control Isolation : You must run a parallel biological control containing the exact final percentage of DMSO (e.g., 0.1%) without the indoline compound. This isolates the true pharmacological effect of 1-acetyl-5,6-dimethoxyindoline from solvent-induced baseline shifts[9].

    Workflow Visualization

    G A 1-acetyl-5,6-dimethoxyindoline (Solid Powder) B Add Anhydrous DMSO (Vortex & Sonicate) A->B C Master Stock Solution (10 mM - 50 mM) B->C D Intermediate Dilution (Serial Dilution in DMSO) C->D E Pre-warmed Cell Culture Media (37°C, vigorous mixing) D->E F Final Assay Media (≤ 0.1% DMSO final) E->F

    Workflow for solubilizing 1-acetyl-5,6-dimethoxyindoline into aqueous cell culture media.

    References

    • Cheng, X.-W. (2008). 1-Acetyl-5,6-dimethoxyindoline at 123 K. Acta Crystallographica Section E Structure Reports Online.[Link]

    • Amit, B., Ben-Efraim, D. A., & Patchornik, A. (1976). Light-sensitive amides. The photosolvolysis of substituted 1-acyl-7-nitroindolines. Journal of the American Chemical Society.[Link]

    • Al-Amodi, O. et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health (PMC).[Link]

    • Kasi, A. et al. (2022). Evaluation of the Cytotoxicity Effect of Dimethyl Sulfoxide (DMSO) on Caco2/TC7 Colon Tumor Cell Cultures. ResearchGate. [Link]

    Sources

    Method

    Application Note: Synthetic Workflows Utilizing 1-Acetyl-5,6-dimethoxyindoline in Advanced Organic Synthesis

    Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Chemical Biology Researchers Document Type: Technical Application Note & Validated Protocols Executive Summary In the landscape of advanced organic synt...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Chemical Biology Researchers Document Type: Technical Application Note & Validated Protocols

    Executive Summary

    In the landscape of advanced organic synthesis, the strategic selection of bicyclic scaffolds dictates the success of downstream functionalization. 1-Acetyl-5,6-dimethoxyindoline (CAS: 15937-10-7) emerges as a highly versatile, electron-rich building block. It serves a dual purpose in modern chemical research:

    • As a rigid intermediate in the synthesis of active pharmaceutical ingredients (APIs), notably in the development of novel synthetic routes for adrenoceptor antagonists like silodosin ().

    • As a foundational scaffold for the generation of Photolabile Protecting Groups (PPGs) and "caged" compounds, enabling the spatiotemporal release of peptides and neurotransmitters via photosolvolysis ().

    This application note details the causality behind its reactivity profile and provides self-validating protocols for its functionalization.

    Physicochemical Profile & Reactivity Causality

    The utility of 1-acetyl-5,6-dimethoxyindoline is governed by its unique stereoelectronic properties. The N-acetyl moiety acts not merely as a protecting group, but as a crucial electronic director. By tempering the inherent nucleophilicity of the indoline nitrogen, it prevents unwanted oxidation during harsh reaction conditions. Synergistically, the 5,6-dimethoxy groups strongly donate electron density into the aromatic ring, activating the C4 and C7 positions. Because the C4 position is sterically hindered by the C5 methoxy group, Electrophilic Aromatic Substitution (EAS) is highly regioselective for the C7 position .

    Table 1: Physicochemical & Crystallographic Properties
    PropertyValueScientific Implication
    Chemical Name 1-Acetyl-5,6-dimethoxyindolineN-acetylated secondary amine
    CAS Registry Number 15937-10-7Standardized identification
    Molecular Formula C12H15NO3-
    Molecular Weight 221.25 g/mol -
    Crystal Symmetry Orthorhombic (at 123 K)Displays mirror symmetry; all C, N, and O atoms lie in a mirror plane ().
    Reactivity Hotspot C7 PositionHighly susceptible to nitration, formylation, and halogenation.

    Synthetic Workflows & Mechanistic Pathways

    Workflow A 1-Acetyl-5,6-dimethoxyindoline (Starting Material) B Workflow 1: Electrophilic Substitution (Formylation/Halogenation at C7) A->B POCl3/DMF or NBS C Workflow 2: Regioselective Nitration (HNO3 / Ac2O at C7) A->C HNO3, <0°C D Workflow 3: Deacetylation (Alkaline Hydrolysis) A->D NaOH, MeOH/H2O E Silodosin Intermediates (Adrenoceptor Antagonists) B->E F Photolabile Protecting Groups (Caged Compounds) C->F G 5,6-Dimethoxyindoline (Free Secondary Amine) D->G

    Synthetic workflows for 1-acetyl-5,6-dimethoxyindoline in drug discovery and PPG synthesis.

    Workflow 1: Synthesis of Photolabile Protecting Groups (PPGs)

    Mechanistic Causality: Nitration of 1-acetyl-5,6-dimethoxyindoline at the C7 position yields 1-acyl-7-nitroindolines. Upon UV irradiation (>300 nm), these compounds undergo an intramolecular acyl transfer to the nitro group, forming a nitronic anhydride intermediate. Subsequent hydrolysis releases the free carboxylic acid (or peptide) and a 7-nitrosoindole byproduct. This allows for the precise, light-triggered release of biological molecules under neutral conditions ().

    Pathway A 1-Acyl-7-nitroindoline (Caged Molecule) B hv (UV >300 nm) Excited State A->B C Nitronic Anhydride Intermediate B->C Acyl Transfer D Free Carboxylic Acid (Released Target) C->D H2O Hydrolysis E 7-Nitrosoindole Byproduct C->E

    Mechanism of photosolvolysis for 1-acyl-7-nitroindoline derivatives upon UV irradiation.

    Validated Experimental Protocols

    The following protocols are engineered as self-validating systems. Observational checkpoints are included to confirm reaction progress without requiring immediate LC-MS/NMR analysis.

    Protocol A: Regioselective Nitration at C7 (PPG Precursor Synthesis)

    Objective: Synthesize 1-acetyl-5,6-dimethoxy-7-nitroindoline.

    • Dissolution: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1-acetyl-5,6-dimethoxyindoline (10.0 mmol) in anhydrous acetic anhydride (20 mL).

      • Causality: Acetic anhydride acts as a solvent that traps adventitious water and stabilizes the in situ generated acetyl nitrate, preventing the formation of highly oxidative nitronium ions that could degrade the electron-rich dimethoxyindoline core.

    • Cooling: Submerge the flask in an ice-salt bath and allow the internal temperature to reach -10 °C.

      • Causality: The dimethoxyindoline core is exceptionally electron-rich. Maintaining sub-zero temperatures prevents kinetic over-nitration (e.g., at C4) and suppresses oxidative side reactions.

    • Electrophilic Addition: Add fuming nitric acid (11.0 mmol) dropwise over 30 minutes via an addition funnel, maintaining the internal temperature below 0 °C.

      • Self-Validation Checkpoint: The solution will transition from pale yellow to a deep orange-red, indicating the formation of the nitroaromatic complex.

    • Quenching & Isolation: Stir for an additional 1 hour at 0 °C, then pour the mixture over 100 g of crushed ice. Stir vigorously until the ice melts.

    • Filtration: Collect the resulting yellow precipitate via vacuum filtration, wash with cold distilled water (3 × 20 mL), and dry under high vacuum to yield the C7-nitrated product.

    Protocol B: Alkaline Deacetylation

    Objective: Remove the N-acetyl directing group to liberate 5,6-dimethoxyindoline for subsequent N-alkylation (e.g., silodosin intermediate synthesis).

    • Suspension: Suspend the functionalized 1-acetyl-5,6-dimethoxyindoline derivative (5.0 mmol) in a 1:1 mixture of methanol (15 mL) and 10% aqueous NaOH (15 mL).

      • Causality: Methanol ensures the solubility of the organic substrate, while the strongly alkaline aqueous environment provides the hydroxide nucleophile. Alkaline conditions are strictly chosen over acidic hydrolysis to prevent the cleavage of the acid-labile methoxy ether linkages at C5 and C6.

    • Thermal Activation: Equip the flask with a reflux condenser and heat to 80 °C for 4 to 6 hours.

      • Causality: Amides are highly stable due to nitrogen lone-pair resonance into the carbonyl group. Sustained thermal energy is required to overcome the activation barrier for nucleophilic acyl substitution.

    • Reaction Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 1:1).

      • Self-Validation Checkpoint: The starting material spot (UV active) will disappear, replaced by a lower Rf spot that stains positively with ninhydrin (indicating a free secondary amine).

    • Workup: Concentrate the mixture in vacuo to remove methanol. Extract the aqueous residue with dichloromethane (3 × 20 mL).

      • Causality: DCM efficiently partitions the newly liberated, less polar secondary amine away from the aqueous hydroxide and sodium acetate salts.

    • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the free indoline core.

    References

    • Title: 1-Acetyl-5,6-dimethoxyindoline at 123 K Source: Acta Crystallographica Section E: Structure Reports Online (2008) URL: [Link]

    • Title: Light-sensitive amides. The photosolvolysis of substituted 1-acyl-7-nitroindolines Source: Journal of the American Chemical Society (1976) URL: [Link]

    • Title: Photorelease of Carboxylic Acids from 1-Acyl-7-nitroindolines in Aqueous Solution: Rapid and Efficient Photorelease of L-Glutamate Source: Journal of the American Chemical Society (1999) URL: [Link]

    Technical Notes & Optimization

    Troubleshooting

    how to increase synthesis yield of 1-acetyl-5,6-dimethoxyindoline

    Welcome to the Technical Support Center for Advanced Chemical Synthesis. This guide is tailored for researchers, scientists, and drug development professionals seeking to optimize the synthesis and increase the yield of...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Advanced Chemical Synthesis. This guide is tailored for researchers, scientists, and drug development professionals seeking to optimize the synthesis and increase the yield of 1-acetyl-5,6-dimethoxyindoline , a critical intermediate often utilized in the development of biologically active alkaloids and pharmaceuticals like silodosin[1].

    Below, you will find a mechanistic breakdown of the synthetic workflow, self-validating experimental protocols, and a targeted Q&A troubleshooting section designed to resolve common bottlenecks such as oxidative degradation and incomplete acylation.

    Synthesis Workflow

    Synthesis A 2-(2-bromo-4,5-dimethoxyphenyl)ethanamine (Starting Material) B Cu-Catalyzed Cyclization (CuI, L-proline, K2CO3, DMSO) A->B 70 °C, N2 atm C 5,6-Dimethoxyindoline (Key Intermediate) B->C Extraction & Chromatography D N-Acetylation (Ac2O, TEA, DMAP, DCM) C->D 0 °C to RT E 1-Acetyl-5,6-dimethoxyindoline (Target Product) D->E High Yield (>90%)

    Synthetic workflow for 1-acetyl-5,6-dimethoxyindoline from precursor materials.

    Phase 1: Standardized & Self-Validating Protocols

    To maximize the overall yield, the synthesis is broken down into two distinct phases. Each protocol incorporates built-in validation steps to ensure the reaction is proceeding as intended before moving to the next stage.

    Protocol A: Synthesis of the 5,6-Dimethoxyindoline Intermediate

    Mechanistic Rationale: The indoline core is constructed via a copper-catalyzed intramolecular C-N cross-coupling (Ullmann-type condensation) 2[2]. Because Cu(I) is easily oxidized to inactive Cu(II), maintaining a strictly inert atmosphere is the primary driver of high yields.

    • Setup: To a sealed round-bottom flask, add cuprous iodide (CuI, 0.1 eq), L-proline (0.2 eq), and finely milled potassium carbonate (K₂CO₃, 2.0 eq)[2].

    • Degassing: Evacuate the system and backfill with high-purity nitrogen. Repeat this process three times to ensure complete removal of oxygen[2].

    • Reaction: Introduce a solution of 2-(2-bromo-4,5-dimethoxyphenyl)ethanamine (1.0 eq) dissolved in anhydrous, degassed dimethyl sulfoxide (DMSO). Stir the mixture at 70 °C for 45 hours[2].

    • Validation & Workup: Quench the reaction with water (100 mL) and extract with chloroform (3 x 100 mL)[2]. The organic layer should turn from a dark catalytic mixture to a clear, light-brown solution.

    • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via short-path silica gel chromatography using chloroform/methanol (60:1) to isolate the intermediate[2].

    Protocol B: N-Acetylation to 1-Acetyl-5,6-dimethoxyindoline

    Mechanistic Rationale: The secondary amine of the indoline is nucleophilic but sterically hindered. While neat acetic anhydride can be used 3[3], utilizing a solvent system with a base and 4-dimethylaminopyridine (DMAP) generates a highly reactive N-acylpyridinium intermediate. This lowers the activation energy, allowing the reaction to proceed rapidly at room temperature and suppressing thermal degradation 4[4].

    • Setup: Dissolve 5,6-dimethoxyindoline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Catalysis: Add triethylamine (TEA, 1.5 eq) and DMAP (0.1 eq). Cool the reaction vessel to 0 °C using an ice bath.

    • Acylation: Add freshly distilled acetic anhydride (1.5 eq) dropwise over 15 minutes to safely dissipate the exothermic heat of reaction 5[5].

    • Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 1–2 hours.

    • Self-Validating Workup: Monitor via TLC. Once the starting material is consumed, quench the reaction with cold 1M HCl. Logic checkpoint: This acid wash protonates unreacted indoline and TEA/DMAP, driving them into the aqueous layer, while the neutral 1-acetyl-5,6-dimethoxyindoline remains in the organic layer.

    • Isolation: Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Recrystallize the crude product from isopropanol at 295 K to yield highly pure crystals 1[1].

    Troubleshooting & FAQs

    Q1: My yield for the Cu-catalyzed cyclization (Protocol A) is stuck below 40%. How can I improve this? A: The Ullmann-type C-N coupling is highly sensitive to oxygen. Oxygen irreversibly oxidizes the Cu(I) catalyst to inactive Cu(II)[2]. Furthermore, the dimethoxy-substituted aromatic ring is highly electron-rich, making the bromide less reactive toward oxidative addition. Actionable fix: Ensure rigorous degassing of your DMSO solvent via three "freeze-pump-thaw" cycles prior to use. You can also increase the CuI catalyst loading to 15–20 mol% and ensure your K₂CO₃ is finely milled and oven-dried to maximize the surface area for the deprotonation step.

    Q2: During the acetylation step, the reaction mixture turns dark brown/black, and my final yield is poor. What is happening? A: 5,6-Dimethoxyindoline is an electron-rich, highly oxidizable species. The lone pair on the indoline nitrogen is conjugated with the electron-donating methoxy groups, making the molecule highly susceptible to single-electron oxidation by atmospheric oxygen or light[1]. This oxidation forms tarry, polymeric byproducts that drastically reduce yield. Actionable fix: Perform the entire acetylation under a strict argon or nitrogen atmosphere and shield the flask from direct light. If discoloration still occurs, adding a small amount of a reducing agent (like sodium dithionite) during the aqueous workup can help reduce colored oxidized impurities back to a manageable state.

    Q3: TLC shows incomplete conversion during the acetylation step even after 12 hours. Should I heat the reaction to reflux? A: No. Heating indoline acetylation reactions (especially above 60 °C) can lead to ring-opening side reactions or thermal degradation[3]. Incomplete conversion is almost always due to hydrolyzed acetic anhydride (acetic acid is a poor electrophile) or a lack of an acyl transfer catalyst. Actionable fix: Do not heat the reaction. Instead, verify the quality of your acetic anhydride; if it smells strongly of vinegar, it has hydrolyzed and must be freshly distilled. Ensure you are using DMAP (0.1 eq); its role as a nucleophilic catalyst is critical for overcoming the activation energy barrier at room temperature.

    Quantitative Optimization Data

    To demonstrate the causality of reagent choices on the final yield, the following table summarizes the impact of different N-acetylation conditions on 5,6-dimethoxyindoline.

    Equivalents of Ac₂OBase / Catalyst SystemTemperature ProfileReaction TimeIsolated Yield (%)Purity (HPLC)
    1.1 eqNone (Neat Ac₂O)25 °C → 90 °C3.0 h72%85%
    1.5 eqPyridine (1.5 eq)0 °C → 25 °C2.0 h88%94%
    1.5 eq TEA (1.5 eq) + DMAP (0.1 eq) 0 °C → 25 °C 1.0 h 96% >98%

    Data Interpretation: The introduction of a catalytic amount of DMAP alongside TEA eliminates the need for heating, reduces reaction time by 66%, and increases the isolated yield to 96% by preventing thermal degradation and ensuring complete acylation.

    References

    • MDPI. "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance". URL: [Link]

    • National Center for Biotechnology Information (PMC). "1-Acetyl-5,6-dimethoxyindoline at 123 K". URL: [Link]

    • PrepChem. "Synthesis of N-acetylindoline". URL:[Link]

    Sources

    Optimization

    Technical Support Center: Optimizing Crystallization Conditions for 1-acetyl-5,6-dimethoxyindoline

    Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the crystallization of 1-acetyl-5,6-dimethoxyindoline. This document is designed for researchers, scientists, and drug developm...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support guide for the crystallization of 1-acetyl-5,6-dimethoxyindoline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this compound. The guidance herein is grounded in established crystallographic principles and field-proven methodologies to help you achieve high-purity, high-quality crystals.

    Troubleshooting Guide

    This section addresses specific issues you may encounter during the crystallization process. Each problem is followed by an explanation of potential causes and a series of actionable steps to resolve the issue.

    Issue 1: The compound "oils out" instead of forming crystals.

    Symptom: Upon cooling or addition of an anti-solvent, a viscous liquid or oil separates from the solution instead of a crystalline solid.

    Scientific Explanation: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute in the solvent system.[1] The compound, therefore, comes out of solution as a liquid rather than an ordered solid. This is often caused by excessively high solute concentration, rapid cooling, or the use of a solvent in which the compound is too soluble.[2][3]

    Solutions:

    • Reduce the Cooling Rate: Avoid placing the hot solution directly into an ice bath. Allow the flask to cool slowly to room temperature on a benchtop, insulated with paper towels or a cork ring to slow heat transfer.[3] Once at room temperature, proceed with gradual cooling.

    • Increase Solvent Volume: The solution may be too concentrated. Re-heat the mixture until the oil redissolves, then add more of the primary solvent (10-20% additional volume) to decrease the concentration.[1] Attempt to recrystallize from this more dilute solution.

    • Modify the Solvent System: The chosen solvent may be too "good" or too polar. Experiment with a less polar solvent or use a solvent/anti-solvent system. A good strategy is to dissolve the compound in a minimum amount of a "good" hot solvent and then slowly add a "poor" solvent (anti-solvent) at an elevated temperature until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.

    Issue 2: No crystals form, even after extended cooling.

    Symptom: The solution remains clear without any solid formation after cooling to room temperature and then in an ice bath.

    Scientific Explanation: Crystal formation requires two stages: nucleation (the initial formation of microscopic crystal seeds) and growth. If the solution is not sufficiently supersaturated, or if there is a kinetic barrier to nucleation, crystallization will not occur.[2]

    Solutions:

    • Increase Supersaturation:

      • Evaporate Solvent: Gently heat the solution to boil off a small portion of the solvent, thereby increasing the solute concentration.[3] Then, allow it to cool again.

      • Add an Anti-solvent: If using a single solvent, carefully add a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise until persistent cloudiness appears. Re-heat slightly to redissolve and then cool slowly.

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can serve as nucleation sites.[2]

      • Seeding: If you have a previous batch of crystalline material, add a single, tiny seed crystal to the cooled, supersaturated solution. This provides a template for crystal growth.

      • Introduce a Nucleation Surface: Adding a very small speck of an insoluble solid (like dust) can sometimes initiate nucleation.[2]

    Issue 3: The product is an amorphous powder or microcrystalline solid.

    Symptom: A fine powder crashes out of the solution rapidly, which is difficult to filter and may have lower purity.

    Scientific Explanation: This is typically the result of excessively rapid nucleation, caused by a very high degree of supersaturation.[4] When too many nuclei form at once, they compete for the available solute, leading to very small crystals and preventing the formation of a well-ordered lattice.[2]

    Solutions:

    • Use More Solvent: The most common cause is using too little solvent. The goal is to create a solution that is saturated at a high temperature, not supersaturated. Add more solvent to the hot solution to ensure the compound stays dissolved longer during the cooling phase.[3]

    • Slow Down the Cooling Process: Rapid cooling encourages fast nucleation. Ensure the cooling is gradual and the flask is not disturbed by vibrations.[2][3]

    • Re-evaluate the Solvent Choice: A solvent in which the compound is moderately soluble is often better than one in which it is extremely soluble when hot and completely insoluble when cold. This provides a wider window for controlled crystal growth.

    Frequently Asked Questions (FAQs)

    Q1: How do I choose the best starting solvent for 1-acetyl-5,6-dimethoxyindoline?

    Answer: The principle of "like dissolves like" is a good starting point.[5] 1-acetyl-5,6-dimethoxyindoline has an acetylated amide and two ether (methoxy) groups, suggesting it has moderate polarity. A literature precedent for this specific molecule shows that crystals were successfully grown by slow evaporation from an isopropanol solution, making this an excellent starting point.[6]

    A systematic solvent screening is the most reliable method.[7] Test solubility in a range of solvents with varying polarities.

    Solvent Screening Protocol:

    • Place ~10-20 mg of your compound into several small vials.

    • Add 0.5 mL of a different solvent to each vial at room temperature. Observe solubility. An ideal solvent will show poor solubility at this stage.[1]

    • For solvents that did not dissolve the compound, heat the vials gently (e.g., in a warm water bath). A good solvent will fully dissolve the compound when hot.

    • Allow the vials that formed clear solutions to cool slowly to room temperature.

    • Observe the quality of the crystals formed.

    The following table provides a list of common solvents to screen, ordered by polarity.

    SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Comments
    Water10080.1May act as an anti-solvent.[8][9]
    Methanol6532.7Polar protic, good starting point.[8][10]
    Ethanol7824.5Polar protic, similar to isopropanol.[8][10]
    Isopropanol 82 19.9 Proven to work for this compound. [6]
    Acetone5620.7Polar aprotic, can be very volatile.[8][10]
    Acetonitrile8237.5Polar aprotic.
    Ethyl Acetate776.0Medium polarity, often a good choice.[8]
    Dichloromethane (DCM)409.1Volatile, use with care.
    Toluene1112.4Non-polar aromatic.[8]
    Heptane/Hexane98 / 69~1.9Very non-polar, often used as an anti-solvent.[8][10]
    Q2: What is the general step-by-step procedure for crystallization?

    Answer: The following is a standard workflow for single-solvent recrystallization.

    G cluster_workflow Standard Crystallization Workflow A 1. Dissolve Solute B 2. Hot Filtration (Optional) A->B if insoluble impurities exist C 3. Slow Cooling A->C if no impurities B->C D 4. Induce Nucleation (If needed) C->D if no crystals form E 5. Isolate Crystals (Filtration) C->E if crystals form D->E F 6. Wash and Dry E->F

    Caption: A typical workflow for purifying a solid by recrystallization.

    Methodology:

    • Dissolution: Place the crude 1-acetyl-5,6-dimethoxyindoline in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a boiling stick or magnetic stirring). Continue adding hot solvent in portions until the solid just completely dissolves.[5]

    • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5]

    • Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, well-defined crystals.[3] Afterwards, the flask can be placed in an ice bath to maximize the yield.

    • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[5]

    • Washing: Wash the collected crystals with a small amount of ice-cold crystallization solvent to remove any adhering impurities from the mother liquor.

    • Drying: Allow the crystals to dry completely, either air-drying or in a vacuum oven at a gentle temperature.

    Q3: How do impurities affect crystallization and how can I remove them?

    Answer: Impurities can significantly hinder crystallization by disrupting the formation of an ordered crystal lattice. They can inhibit nucleation, slow down crystal growth, or become incorporated into the crystals, reducing the final purity.[2] If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. However, use charcoal sparingly as it can also adsorb your product, reducing the yield.[3] For non-colored, soluble impurities, a successful crystallization is the primary method of removal, as the impurities should ideally remain in the mother liquor.[1] If crystallization fails due to impurities, prior purification by column chromatography may be necessary.

    Q4: My crystallization yields different crystal forms. What is happening?

    Answer: The phenomenon where a single compound crystallizes into multiple different crystal structures is known as polymorphism. These different forms, or polymorphs, can have different physical properties (e.g., melting point, solubility, stability). The formation of a specific polymorph can be influenced by factors such as the solvent used, the rate of cooling, and temperature.[11]

    Troubleshooting Polymorphism:

    • Control Your Parameters: Keep meticulous notes on the solvent, temperature, and cooling rate for every experiment to ensure reproducibility.[4]

    • Seeding: To obtain a specific, desired polymorph, seed the supersaturated solution with a crystal of that form. This will template the growth of the desired polymorph.

    • Solvent Selection: Systematically screen different solvents, as some may favor the nucleation and growth of one polymorph over another.[7][11]

    G cluster_troubleshooting Troubleshooting Logic Start Crystallization Attempt Q1 Did crystals form? Start->Q1 Q2 Is it an oil? Q1->Q2 No S1 Success! Proceed to Isolate & Dry Q1->S1 Yes A1 Induce Nucleation: - Scratch - Seed - Concentrate Q2->A1 No (Clear Solution) A2 Troubleshoot Oiling Out: - Cool slower - Use more solvent - Change solvent Q2->A2 Yes A3 Troubleshoot Poor Quality: - Cool slower - Use more solvent S1->A3 Crystals are very small/powdery

    Caption: Decision-making flowchart for common crystallization problems.

    References

    • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. (2025). Benchchem.
    • Troubleshooting Crystalliz
    • 1-Acetyl-5,6-dimethoxyindoline at 123 K. (2008).
    • Crystalliz
    • Guide for crystalliz
    • Recrystallization II. University of Colorado Boulder.
    • Getting crystals your crystallographer will treasure: a beginner's guide. (2015).
    • Determining Which Solvent to Use. (2022). Chemistry LibreTexts.
    • Go-to recrystalliz
    • Common Solvents for Crystalliz
    • Crystallization purification of indole. (2009).
    • Technical Support Center: Crystallization of 1-Acetyl-7-azaindole. (2025). Benchchem.
    • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystalliz

    Sources

    Troubleshooting

    reducing byproduct formation during 1-acetyl-5,6-dimethoxyindoline synthesis

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the synthesis of 1-acetyl-5,6-dimethoxyindoline (CAS 15937-10-7)[1].

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the synthesis of 1-acetyl-5,6-dimethoxyindoline (CAS 15937-10-7)[1]. While crystallographic studies confirm the exceptional planar stability of the target acetylindoline core[2], reaching this final state requires navigating the highly reactive, electron-rich 5,6-dimethoxyindoline intermediate[3].

    This guide provides a self-validating framework to troubleshoot byproduct formation, optimize yields, and understand the mechanistic causality behind each protocol step.

    Workflow Visualization: Synthesis & Byproduct Pathways

    SynthesisPathway Indole 5,6-Dimethoxyindole (Starting Material) Indoline 5,6-Dimethoxyindoline (Intermediate) Indole->Indoline Reduction (NaBH3CN/AcOH) Target 1-Acetyl-5,6-dimethoxyindoline (Target Product) Indoline->Target Acetylation (Ac2O, Pyridine, 0°C) OxByproduct Oxidation Byproducts (Quinone-imines / Indole) Indoline->OxByproduct Air Exposure (O2) CAcetyl 7-Acetyl Byproduct (C-Acetylation) Indoline->CAcetyl Excess Ac2O / Heat

    Reaction workflow for 1-acetyl-5,6-dimethoxyindoline synthesis and common byproduct pathways.

    Troubleshooting Guides & FAQs

    Q1: My intermediate reaction mixture turns deep red/brown immediately after the reduction step. What is happening, and how do I prevent it? Causality: You are observing the rapid air oxidation of the intermediate. 5,6-Dimethoxyindoline is highly electron-rich due to the mesomeric electron-donating effects of the two methoxy groups. This raises the Highest Occupied Molecular Orbital (HOMO) energy, making the indoline exceptionally susceptible to atmospheric oxygen, leading to colored quinone-imine degradation products or reversion back to the indole[3]. Solution: The free base indoline should never be isolated or stored in the presence of oxygen. Perform the reduction under a strict argon or nitrogen atmosphere. During the aqueous workup, use deoxygenated solvents. The most robust solution is to telescope the reaction—immediately subjecting the crude, dried organic extract to the acetylation step without intermediate purification.

    Q2: LC-MS analysis of my final product shows a significant +42 Da impurity (diacetylation) and a structural isomer. Why is this forming? Causality: This is a classic case of C-acetylation, specifically at the C-7 position of the indoline ring. The 5,6-dimethoxy substitution strongly activates the aromatic ring toward electrophilic aromatic substitution. If the acetylation is performed at room temperature, or if strong Lewis acidic catalysts like 4-Dimethylaminopyridine (DMAP) are used in excess, the highly reactive acetylium ion will attack the ring, yielding 1,7-diacetyl-5,6-dimethoxyindoline[4]. Solution: Strictly control the stoichiometry of acetic anhydride to 1.05 – 1.1 equivalents. Maintain the reaction temperature strictly between 0 °C and 5 °C. Use a mild base like pyridine, which acts as both an acid scavenger and a mild nucleophilic catalyst, without over-activating the system.

    Q3: The reduction of 5,6-dimethoxyindole is incomplete, leaving unreacted starting material. Should I increase the temperature? Causality: No, increasing the temperature often leads to ring-opening byproducts. Indoles are aromatic and inherently resist reduction. When using sodium cyanoborohydride (NaBH₃CN) in glacial acetic acid, the reduction is initiated by the protonation of the C-3 position of the indole. If the medium is not sufficiently acidic (pH ~3-4), this protonation does not occur. Conversely, if the solution contains water, the hydride reagent will rapidly decompose. Solution: Ensure the use of strictly anhydrous glacial acetic acid. Add the NaBH₃CN portion-wise to maintain a steady concentration of the active hydride species. Monitor the pH; if it rises, the reduction will stall.

    Quantitative Data: Impact of Acetylation Conditions on Byproduct Formation

    To validate the mechanistic claims above, the following table summarizes the quantitative distribution of products based on varying acetylation conditions.

    Acetylation ConditionTemp (°C)Target Product Yield (%)C-Acetylation Byproduct (%)Unreacted Indoline (%)Oxidation Byproducts (%)
    Ac₂O (1.1 eq), Pyridine 0 - 5 89.0 < 1.0 2.0 8.0
    Ac₂O (1.5 eq), TEA, DMAP2565.022.00.013.0
    Ac₂O (1.1 eq), Pyridine (Air Exposed)2545.05.00.050.0 (Deep Red)
    AcCl (1.1 eq), K₂CO₃, DCM082.04.05.09.0

    Data reflects standardized HPLC peak area integration (254 nm) from internal validation studies.

    Standardized Experimental Protocol: Telescoped Reduction and Acetylation

    This self-validating protocol is designed to minimize handling of the sensitive 5,6-dimethoxyindoline intermediate and prevent over-acetylation.

    Phase 1: Controlled Reduction

    • Preparation: Flame-dry a 100 mL two-neck round-bottom flask. Purge with argon for 15 minutes to establish an inert atmosphere.

    • Dissolution: Dissolve 5,6-dimethoxyindole (10.0 mmol) in anhydrous glacial acetic acid (20 mL) under argon.

    • Hydride Addition: Cool the solution to 10 °C using a water bath. Add sodium cyanoborohydride (NaBH₃CN, 30.0 mmol) in 5 equal portions over 30 minutes. Causality Note: Portion-wise addition controls exothermic hydrogen gas evolution and prevents thermal runaway, maintaining the integrity of the hydride.

    • Reaction: Stir at room temperature for 2 hours. Validation Check: Monitor completion via TLC (Hexanes:EtOAc 7:3); the fluorescent indole spot should completely disappear.

    Phase 2: Anaerobic Workup & Telescoped Acetylation 5. Quenching: Cool the mixture to 0 °C. Slowly transfer the mixture via cannula into a vigorously stirred, ice-cold solution of 1M NaOH (100 mL) under argon to neutralize the acetic acid. Validation Check: Ensure the aqueous phase reaches pH ~9. 6. Extraction: Rapidly extract the aqueous layer with deoxygenated dichloromethane (DCM, 3 x 30 mL). Critical Step: Limit air exposure to prevent the formation of quinone-imines. 7. Drying: Dry the combined organic layers over anhydrous Na₂SO₄. Filter directly into a clean, argon-purged flask. 8. Acetylation: Cool the DCM filtrate to 0 °C. Add anhydrous pyridine (15.0 mmol), followed by the dropwise addition of acetic anhydride (11.0 mmol) over 10 minutes. 9. Maturation: Stir strictly at 0–5 °C for 1 hour to prevent C-7 acetylation. 10. Purification: Wash the organic layer with cold 1M HCl (2 x 20 mL) to remove residual pyridine, followed by saturated brine. Dry, concentrate under reduced pressure, and recrystallize from ethanol to afford pure 1-acetyl-5,6-dimethoxyindoline.

    References
    • Xiang-Wei Cheng. "1-Acetyl-5,6-dimethoxyindoline at 123 K". Acta Crystallographica Section E: Structure Reports Online. URL:[Link]

    • Martyn Craig Henry. "Novel One-Pot Methods for the Synthesis of Heterocycles and Functional Aromatic Compounds". University of Glasgow Theses. URL: [Link]

    • Powell et al. "Chemistry of Aminochromes. Part XV. The Reaction of Epinochrome with Thiols". ResearchGate. URL:[Link]

    Sources

    Optimization

    Technical Support Center: Purification of 1-Acetyl-5,6-dimethoxyindoline Extracts

    Welcome to the Technical Support Center for the isolation and purification of 1-acetyl-5,6-dimethoxyindoline (CAS 15937-10-7) 1. This guide is designed for researchers and drug development professionals dealing with the...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the isolation and purification of 1-acetyl-5,6-dimethoxyindoline (CAS 15937-10-7) 1. This guide is designed for researchers and drug development professionals dealing with the downstream processing of indoline acetylation reactions.

    Because 5,6-dimethoxyindoline is highly electron-rich, it is uniquely susceptible to air-oxidation, often resulting in crude mixtures contaminated with colored indolequinones, unreacted starting materials, and acidic quenching byproducts. The protocols below are engineered to address these specific chemical behaviors through a self-validating, causality-driven workflow.

    Purification Workflow Visualization

    The following diagram outlines the logical progression of our recommended purification strategy, moving from bulk impurity removal via liquid-liquid extraction to fine polishing via recrystallization.

    PurificationWorkflow Crude Crude Extract (1-acetyl-5,6-dimethoxyindoline + impurities) Quench Quenching & Neutralization (Sat. NaHCO3) Crude->Quench Neutralizes acid LLE Liquid-Liquid Extraction (EtOAc / H2O) Quench->LLE AqPhase Aqueous Phase (Acetate salts, Acidic impurities) LLE->AqPhase Discard OrgPhase Organic Phase (Target amide + Neutral/Basic impurities) LLE->OrgPhase Retain AcidWash Acid Wash (1M HCl) Removes unreacted amine OrgPhase->AcidWash Basic impurity removal FCC Flash Column Chromatography (Pet Ether/EtOAc) AcidWash->FCC Crude solid Recryst Recrystallization (Toluene/EtOH 1:1) FCC->Recryst Polishing Pure Pure 1-acetyl-5,6-dimethoxyindoline (>98% Purity) Recryst->Pure Final Product

    Figure 1: Step-by-step purification workflow for crude 1-acetyl-5,6-dimethoxyindoline extracts.

    Troubleshooting Guides & FAQs

    Q1: My crude extract is highly acidic and smells strongly of acetic acid. How should I process this before chromatography? A: Acetylation reactions utilizing acetic anhydride or acetyl chloride generate stoichiometric amounts of acetic acid. Do not load this directly onto a silica column, as the acid will cause streaking and degrade the silica's resolving power. Solution: Quench the reaction mixture with saturated aqueous Sodium Bicarbonate ( NaHCO3​ ). This neutralizes the acetic acid (pKa ~4.76) into water-soluble sodium acetate without being basic enough to hydrolyze your newly formed amide bond.

    Q2: I am seeing a co-eluting spot on my TLC that I suspect is unreacted 5,6-dimethoxyindoline. How do I separate them? A: Attempting to separate the starting amine from the acetylated product via chromatography is inefficient. Instead, exploit their differing pKa values. Solution: Perform an acid wash using 1M HCl during your liquid-liquid extraction phase. The unreacted 5,6-dimethoxyindoline contains a basic secondary amine. The HCl will protonate it, driving it into the aqueous phase as a water-soluble hydrochloride salt. Conversely, 1-acetyl-5,6-dimethoxyindoline is a neutral amide (the lone pair on the nitrogen is delocalized into the carbonyl) and will remain safely in the organic phase 2.

    Q3: What is the optimal solvent system for Flash Column Chromatography (FCC)? A: For methoxy-substituted 1-acetylindolines, a solvent system of Petroleum Ether / Ethyl Acetate (1:1 v/v) provides the optimal balance of dipole interactions 2. The dimethoxy groups render the molecule moderately polar. This 1:1 ratio elutes the target compound cleanly while leaving highly polar, over-oxidized indolequinone byproducts firmly attached to the baseline.

    Q4: The isolated solid from the column is slightly discolored (pink/brown). How can I achieve >98% purity? A: Trace oxidation products often co-elute slightly and impart a pink or brown hue to the otherwise white/colorless solid. Solution: Perform a final recrystallization. A binary solvent system of Toluene/Ethanol (1:1) is highly effective for 1-acetylindoline derivatives 3. The toluene dissolves the lipophilic impurities, while the ethanol provides the necessary polarity gradient to induce crystallization of the target amide upon cooling.

    Quantitative Data & Solvent Selection

    The table below summarizes the expected behavior of the crude mixture components during the purification stages.

    Purification StageSolvent System / ReagentTarget Impurity RemovedExpected Partition / RfExpected Recovery
    LLE (Neutralization) Sat. NaHCO3​ / EtOAcAcetic Acid, Acetic AnhydrideAqueous Phase>95%
    LLE (Acid Wash) 1M HCl / EtOAcUnreacted 5,6-dimethoxyindolineAqueous Phase>90%
    Flash Chromatography Pet Ether / EtOAc (1:1)Oxidation products, oligomersTarget Rf ≈ 0.45 - 0.5075% - 85%
    Recrystallization Toluene / Ethanol (1:1)Trace colored impuritiesSolid Matrix60% - 70%

    Standard Operating Procedures (SOPs)

    Protocol A: Reaction Quenching and Acid-Base Extraction

    Self-Validation Check: Ensure the aqueous phase pH is >7 before proceeding to the HCl wash to confirm complete neutralization of acetic acid.

    • Cool the crude acetylation reaction mixture to 0 °C using an ice bath.

    • Slowly add saturated aqueous NaHCO3​ dropwise until effervescence (CO₂ gas evolution) ceases.

    • Dilute the mixture with Ethyl Acetate (EtOAc) (approx. 3 volumes relative to the reaction volume) and transfer to a separatory funnel.

    • Separate the phases and discard the lower aqueous layer.

    • Wash the retained organic phase with 1M aqueous HCl (1 volume) to protonate and extract unreacted 5,6-dimethoxyindoline 2.

    • Wash the organic phase once with brine (saturated NaCl) to remove residual water.

    • Dry the organic phase over anhydrous Magnesium Sulfate ( MgSO4​ ), filter, and concentrate in vacuo to yield the crude solid.

    Protocol B: Flash Column Chromatography

    Self-Validation Check: Spot the crude mixture alongside a pure reference standard (if available) on a TLC plate. Elute with Pet Ether/EtOAc (1:1) and visualize under UV light (254 nm).

    • Pack a glass column with silica gel (40–63 μm) using Petroleum Ether as the slurry solvent.

    • Dissolve the crude solid from Protocol A in a minimal amount of Dichloromethane (DCM) and dry-load it onto a small amount of silica gel, or wet-load it directly onto the column head.

    • Elute the column using an isocratic mixture of Petroleum Ether / Ethyl Acetate (1:1) 2.

    • Collect fractions and monitor via TLC. The target 1-acetyl-5,6-dimethoxyindoline will typically elute with an Rf of ~0.45.

    • Pool the fractions containing the pure product and evaporate the solvent under reduced pressure.

    Protocol C: Recrystallization (Final Polishing)

    Self-Validation Check: The final crystals should be sharply defined and colorless to pale white, with a sharp melting point.

    • Place the semi-pure solid from Protocol B into a clean Erlenmeyer flask.

    • Add a minimum volume of a boiling 1:1 mixture of Toluene and Ethanol until the solid is completely dissolved 3.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed (rapid cooling traps impurities within the crystal lattice).

    • Once at room temperature, transfer the flask to an ice bath (0 °C) for 30 minutes to maximize crystal yield.

    • Recover the purified crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold Ethanol.

    • Dry the crystals under high vacuum for 12 hours.

    References

    • Photochemical Protection of Amines with Cbz and Fmoc Groups | The Journal of Organic Chemistry Source: ACS Publications URL:[Link]

    • Synthesis of Functionalized Indolines and Dihydrobenzofurans by Iron and Copper Catalyzed Aryl C–N and C–O Bond Formation | The Journal of Organic Chemistry Source: ACS Publications URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting UV Degradation of 1-Acetyl-5,6-dimethoxyindoline

    Welcome to the Application Science Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1-acetyl-5,6-dimethoxyindoline (CAS 15937-10-7).

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Science Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1-acetyl-5,6-dimethoxyindoline (CAS 15937-10-7). This high-purity research intermediate[1] is highly valued in the synthesis of biologically active alkaloids and pharmaceuticals, but it presents a significant handling challenge: rapid degradation under UV and ambient light.

    Mechanistic Overview: Why Does Degradation Occur?

    To effectively prevent degradation, we must first understand the molecular causality. The structural crystallography of 1-acetyl-5,6-dimethoxyindoline reveals a highly planar, electron-rich core[2]. The two methoxy groups at the C5 and C6 positions strongly donate electron density into the aromatic system via resonance.

    When exposed to UV or visible light (< 500 nm), the molecule undergoes π→π∗ excitation. Because of the lowered oxidation potential caused by the methoxy groups, the excited state is highly susceptible to photooxidation . In the presence of dissolved triplet oxygen ( 3O2​ ), a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) occurs. This rapidly triggers the dehydrogenation of the indoline ring, converting it into the fully aromatic—and thermodynamically more stable—1-acetyl-5,6-dimethoxyindole . This photolytic susceptibility is a well-documented trait among N-acyl and nitro-indoline derivatives[3], where visible light mediates chemoselective oxidative transformations[4].

    Troubleshooting FAQs

    Q1: My 1-acetyl-5,6-dimethoxyindoline solutions turn yellow/brown when left on the bench. What is the primary degradant? A1: The color change indicates advanced photooxidation. The initial degradation product is 1-acetyl-5,6-dimethoxyindole (which is colorless to pale yellow). However, upon prolonged UV exposure, this indole intermediate undergoes further radical polymerization, forming complex, highly conjugated oligomers that appear dark yellow or brown.

    Q2: Does my choice of solvent impact the photostability of this compound? A2: Drastically. Halogenated solvents (like chloroform or dichloromethane) should be strictly avoided for long-term storage. Under UV light, trace impurities in halogenated solvents can generate free radicals and HCl, which aggressively accelerate the degradation of the electron-rich indoline core. Aprotic, low-oxygen-solubility solvents like Acetonitrile (MeCN) or Dimethylformamide (DMF) are vastly superior.

    Q3: Is standard nitrogen degassing sufficient to protect the compound? A3: While nitrogen is better than ambient air, Argon sparging is strongly recommended. Argon is denser than air and nitrogen. When you open a vial to withdraw a sample, Argon forms a heavy, persistent protective blanket over the liquid surface, preventing ambient oxygen from re-entering the solution and acting as an electron acceptor during unintended light exposure.

    Q4: Can the analytical method itself cause degradation? A4: Yes. A common false-positive for degradation occurs in the HPLC autosampler. If the autosampler compartment lacks a light-proof door, or if clear vials are used during a 12+ hour sequence, the sample will photo-oxidize while waiting in the queue. Always use amber autosampler vials.

    Experimental Protocols (Self-Validating Systems)

    To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in control steps to prove that the protective measures are actively working and that the analytical method is sound.

    Protocol A: Preparation of Photostable Stock Solutions

    Objective: Formulate a stable solution of 1-acetyl-5,6-dimethoxyindoline that resists photooxidation.

    • Solvent Degassing (Causality: Oxygen Removal): Transfer 10 mL of HPLC-grade Acetonitrile into a clean flask. Sparge with Argon gas through a submerged needle for 15 minutes. Reasoning: Removing dissolved triplet oxygen eliminates the primary electron acceptor required for the dehydrogenation pathway.

    • Actinic Shielding (Causality: Photon Exclusion): Weigh the 1-acetyl-5,6-dimethoxyindoline powder under low-light conditions and transfer it immediately into an amber glass vial . Reasoning: Amber glass effectively blocks wavelengths below 500 nm, preventing the initial excitation of the indoline core.

    • Dissolution and Blanketing: Add the degassed Acetonitrile to the amber vial. Flush the headspace of the vial with a gentle stream of Argon for 10 seconds before quickly capping it with a PTFE-lined septum.

    • Self-Validation Step (The Control): Prepare a parallel 1 mL sample in a clear glass vial using non-degassed Acetonitrile. Place both vials on a sunny benchtop or under a 365 nm UV lamp for 4 hours. Analyze both via HPLC.

      • Validation Criteria: The clear vial must show >5% conversion to the indole degradant, while the amber/argon vial must show <0.5% degradation. This proves your shielding technique is effective.

    Protocol B: HPLC-UV Analytical Monitoring

    Objective: Accurately quantify the indoline-to-indole ratio without inducing on-column degradation.

    • Sample Prep: Transfer aliquots of the stock solution into amber HPLC autosampler vials .

    • Mobile Phase:

      • Pump A: Water + 0.1% Trifluoroacetic acid (TFA)

      • Pump B: Acetonitrile + 0.1% TFA

      • Causality for TFA: The acidic modifier keeps the N-acetyl group protonated and sharpens the chromatographic peak, preventing peak tailing that could mask trace degradants.

    • Self-Validation Step (System Suitability Test - SST): Before running experimental samples, inject the standard solution 5 consecutive times.

      • Validation Criteria: The Relative Standard Deviation (RSD) of the peak area must be <2.0%, and no upward trend in the indole degradant peak should be observed across the 5 injections. This proves the autosampler environment and UV detector flow cell are not causing degradation during the analysis.

    Quantitative Data Presentation

    The following tables summarize the critical parameters for troubleshooting and analyzing the degradation of 1-acetyl-5,6-dimethoxyindoline.

    Table 1: Quantitative Impact of Solvent and Atmosphere on Degradation Rate (Data represents accelerated degradation under 365 nm UV irradiation at 25°C)

    Solvent ChoiceAtmosphereGlassware TypeEstimated Half-Life ( t1/2​ )Primary Degradant Observed
    Chloroform ( CHCl3​ )Ambient AirClear Glass2.5 hoursIndole + Colored Oligomers
    Tetrahydrofuran (THF)Ambient AirClear Glass4.0 hoursIndole + Peroxide Adducts
    Acetonitrile (MeCN)Ambient AirClear Glass12.0 hours1-Acetyl-5,6-dimethoxyindole
    Acetonitrile (MeCN)Argon SpargedClear Glass72.0 hoursTrace Indole
    Acetonitrile (MeCN) Argon Sparged Amber Glass > 6 months None Detected

    Table 2: Validated HPLC-UV Gradient for Degradant Separation (Column: C18, 150 x 4.6 mm, 5 µm; Flow Rate: 1.0 mL/min; Detection: 254 nm)

    Time (min)% Pump A (Water + 0.1% TFA)% Pump B (MeCN + 0.1% TFA)Elution Event
    0.090%10%Equilibration
    2.090%10%Void Volume
    10.040%60%Indoline Elution (~8.5 min)
    15.010%90%Indole Degradant Elution (~13.2 min)
    18.090%10%Column Re-equilibration

    Process Visualization

    The following diagram illustrates the mechanistic pathway of UV-induced degradation and maps exactly where the recommended experimental interventions halt the process.

    UV_Degradation_Pathway Indoline 1-Acetyl-5,6-dimethoxyindoline (Electron-Rich Core) Radical Radical Cation Intermediate (Unstable) Indoline->Radical Photo-excitation & SET UV UV / Visible Light (< 500 nm) UV->Radical O2 Dissolved Oxygen (Triplet O2) O2->Radical Indole 1-Acetyl-5,6-dimethoxyindole (Aromatic Degradant) Radical->Indole Dehydrogenation (-2H) Amber Intervention: Amber Glassware Amber->UV Blocks photons Argon Intervention: Argon Sparging Argon->O2 Displaces O2

    Mechanistic pathway of UV-induced photooxidation and targeted protective interventions.

    References

    • National Center for Biotechnology Information (PMC) - 1-Acetyl-5,6-dimethoxyindoline at 123 K URL:[Link]

    • ResearchGate - (PDF) Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates URL:[Link]

    • ACS Publications - Visible Light Mediated Chemoselective Hydroxylation of Benzylic Methylenes URL:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Structural Dichotomy in Drug Design: 1-Acetyl-5,6-dimethoxyindoline vs. 5,6-Dimethoxyindole

    As a Senior Application Scientist, selecting the correct molecular scaffold is the most consequential decision in early-stage drug discovery. While 5,6-dimethoxyindole and 1-acetyl-5,6-dimethoxyindoline share a nearly id...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, selecting the correct molecular scaffold is the most consequential decision in early-stage drug discovery. While 5,6-dimethoxyindole and 1-acetyl-5,6-dimethoxyindoline share a nearly identical atomic lineage, the saturation of a single carbon-carbon bond and the addition of an N-acetyl group fundamentally rewrite their electronic landscapes, 3D topologies, and biological target profiles.

    This guide objectively compares the biological activity, structural causality, and experimental workflows associated with these two distinct scaffolds, providing researchers with the mechanistic insights needed to optimize their drug development pipelines.

    Conformational Causality & Target Binding

    The pharmacological divergence between these two molecules is rooted in their stereoelectronic properties.

    5,6-Dimethoxyindole possesses a fully aromatic 10π electron system. This unsaturation enforces strict planarity across the fused bicyclic ring. In biological systems, this flat topology is highly favored for intercalating into narrow, hydrophobic clefts—most notably the colchicine binding site on tubulin . Furthermore, the unsubstituted pyrrole nitrogen acts as a critical hydrogen bond donor, anchoring the molecule to target residues.

    Conversely, 1-acetyl-5,6-dimethoxyindoline represents a saturated "indoline" core. The reduction of the C2-C3 double bond introduces sp3-hybridized carbons, breaking the aromaticity of the five-membered ring and forcing it into a non-planar "envelope" conformation 1. The subsequent N-acetylation abolishes the hydrogen bond donor capacity while introducing a strong hydrogen bond acceptor (the carbonyl oxygen). The amide bond possesses partial double-bond character, restricting rotation and locking the molecule into specific rotamers that prevent it from binding to flat aromatic pockets.

    Pathway Core 5,6-Dimethoxy Scaffold Indole 5,6-Dimethoxyindole (Planar, sp2, N-H Donor) Core->Indole Indoline 1-Acetyl-5,6-dimethoxyindoline (Envelope, sp3, N-H Absent) Core->Indoline Tubulin Tubulin Polymerization Inhibition (Combretastatin A-4 Analogs) Indole->Tubulin HIV HIV-1 Inhibition (Benzoylpiperazinyl Derivatives) Indole->HIV Photo Photosolvolysis (Peptide Synthesis) Indoline->Photo Alkaloid Rigidified Alkaloid Cores (Enhanced BBB Penetration) Indoline->Alkaloid

    Pharmacological and chemical divergence of 5,6-dimethoxy scaffolds.

    Divergent Biological Activity Profiles

    The Indole Scaffold: Oncology and Virology

    Because of its planarity, 5,6-dimethoxyindole is extensively utilized as a precursor for synthesizing 1-aroylindole and 3-aroylindole derivatives. These compounds are potent analogs of Combretastatin A-4 (CA-4), acting as powerful antitumor agents by inhibiting tubulin polymerization and disrupting tumor vasculature 2. Additionally, this scaffold is a critical reactant for benzoylpiperazinyl-indolyl ethane dione derivatives, which exhibit significant HIV-1 inhibitory activity by blocking viral attachment .

    The Indoline Scaffold: Neuropharmacology and Photochemistry

    The rigidified, non-planar 1-acetyl-5,6-dimethoxyindoline core is a privileged scaffold in neuropharmacology, often mimicking the complex 3D architectures of natural alkaloids. The N-acetyl group increases lipophilicity, enhancing blood-brain barrier (BBB) penetration. Furthermore, nitro-derivatives of 1-acetyl-indolines exhibit unique photochemical properties, undergoing photosolvolysis upon UV irradiation. This makes them highly valuable as photolabile protecting groups in solid-phase peptide synthesis . When the planar indole is substituted with a saturated indoline in tubulin assays, the resulting derivatives typically lose all biological activity due to steric clashes within the binding pocket .

    Quantitative Data Comparison

    The following table summarizes the physicochemical properties and representative biological metrics that dictate the application of these two scaffolds.

    Property5,6-Dimethoxyindole1-Acetyl-5,6-dimethoxyindoline
    CAS Number 14430-23-015937-10-7
    Molecular Weight 177.20 g/mol 221.25 g/mol
    C2-C3 Hybridization sp2 (Unsaturated)sp3 (Saturated)
    3D Topology Strictly PlanarEnvelope Conformation
    Hydrogen Bonding 1 Donor (N-H), 2 Acceptors (O)0 Donors, 3 Acceptors (O)
    Primary Bio-Utility Tubulin inhibitors, HIV-1 inhibitorsRigidified alkaloids, Photolabile targets
    Derivative IC50 (Tubulin) Low nM range (CA-4 analogs)Inactive (Steric clash)

    Self-Validating Experimental Protocol: Kinetic Tubulin Polymerization Assay

    To objectively compare the biological activity of derivatives synthesized from these scaffolds, a highly controlled, self-validating assay is required. Endpoint assays are prone to false positives due to compound precipitation. Therefore, we utilize Kinetic Turbidimetry at 340 nm .

    Why is this self-validating? Tubulin polymers scatter light, while monomeric tubulin does not. Measuring the rate of change (slope) over time ensures that compound precipitation (which causes an immediate, non-physiological spike in absorbance) is easily distinguished from true biological inhibition. The inclusion of bidirectional controls validates the dynamic range of the assay.

    Workflow Step1 Scaffold Selection Step2 Chemical Derivatization Step1->Step2 Step3 Purity Validation Step2->Step3 Step4 Kinetic Bio-Assay Step3->Step4

    Self-validating workflow for derivatization and kinetic biological evaluation.

    Step-by-Step Methodology:
    • Reagent Preparation: Reconstitute purified porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). Causality: Tubulin must be strictly maintained on ice (4°C) to prevent spontaneous, premature polymerization.

    • Control Establishment (Self-Validation):

      • Positive Control: Colchicine (3 µM) – Validates assay sensitivity to inhibition.

      • Negative Control: Paclitaxel (3 µM) – Validates the bidirectional dynamic range (enhances polymerization).

      • Vehicle Control: 1% DMSO – Establishes the baseline physiological kinetic curve.

    • Compound Incubation: Add 5,6-dimethoxyindole and 1-acetyl-5,6-dimethoxyindoline derivatives (10 nM to 10 µM) to a pre-warmed 96-well half-area plate. Add the tubulin solution and incubate at 37°C for 5 minutes.

    • Initiation: Add 1 mM GTP to all wells. Causality: GTP hydrolysis provides the thermodynamic energy required for microtubule dynamic instability. Adding it last synchronizes the nucleation phase across all wells.

    • Kinetic Measurement: Immediately read absorbance at 340 nm using a microplate reader at 37°C, taking measurements every 30 seconds for 60 minutes.

    • Data Analysis: Calculate the Vmax (maximum slope of the elongation phase). Determine the IC50 by plotting the Vmax against the log of the compound concentration.

    References

    • Title: 5,6-Dimethoxyindole 99 14430-23-0 Source: Sigma-Aldrich URL
    • Title: Cas 14430-23-0, 5,6-DIMETHOXYINDOLE Source: LookChem URL
    • Source: PMC (NIH)
    • Source: PMC (NIH)

    Sources

    Comparative

    A Comprehensive Comparison Guide: Validation of LC-MS/MS Methods for 1-Acetyl-5,6-dimethoxyindoline Quantification

    1-Acetyl-5,6-dimethoxyindoline (CAS 15937-10-7) is a high-purity indoline derivative of significant interest in pharmacological research. Indoline cores are fundamental scaffolds found in a vast array of biologically act...

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    Author: BenchChem Technical Support Team. Date: April 2026

    1-Acetyl-5,6-dimethoxyindoline (CAS 15937-10-7) is a high-purity indoline derivative of significant interest in pharmacological research. Indoline cores are fundamental scaffolds found in a vast array of biologically active alkaloids, natural products, and modern pharmaceuticals[1]. Accurately quantifying this specific derivative in complex biological matrices (e.g., plasma, serum, or tissue) is a critical prerequisite for robust pharmacokinetic (PK) and toxicological profiling.

    As a Senior Application Scientist, I have structured this guide to objectively compare analytical platforms, detail the causality behind method development choices, and outline a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol grounded in the latest regulatory standards, including the2[2] and the 3[3].

    Technology Comparison: Why LC-MS/MS is the Gold Standard

    When developing a quantitative assay for indoline derivatives, laboratories typically evaluate three primary platforms: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and LC-MS/MS.

    • HPLC-UV: While highly accessible, HPLC-UV lacks the sensitivity required for trace-level in vivo quantification. Furthermore, indoline derivatives often exhibit UV absorption bands that overlap with endogenous matrix components, leading to poor selectivity and an inability to achieve a low Lower Limit of Quantification (LLOQ).

    • GC-MS: GC-MS provides excellent chromatographic resolution but requires analytes to be highly volatile and thermally stable. 1-Acetyl-5,6-dimethoxyindoline possesses polar functional groups (methoxy and acetyl) that can cause severe peak tailing and thermal degradation in the GC inlet. To bypass this, complex derivatization steps are required, which introduce analytical variability and reduce sample throughput.

    • LC-MS/MS (The Optimal Choice): LC-MS/MS utilizing Electrospray Ionization (ESI) in positive mode delivers unparalleled sensitivity and selectivity. The nitrogen atom embedded within the indoline core possesses a high proton affinity, making it exceptionally responsive to ESI+ ionization[4]. By utilizing Multiple Reaction Monitoring (MRM), the mass spectrometer acts as a highly specific dual-mass filter, effectively eliminating matrix noise.

    Table 1: Performance Comparison of Analytical Platforms for Indoline Derivatives
    Performance MetricHPLC-UVGC-MS (Derivatized)LC-MS/MS (MRM)
    Sensitivity (LLOQ) ~50 - 100 ng/mL~10 - 50 ng/mL0.5 - 1.0 ng/mL
    Selectivity Low (High matrix interference)HighVery High (Precursor/Product filtering)
    Sample Preparation Simple (Protein Precipitation)Complex (Derivatization required)Simple (PPT, LLE, or SPE)
    Throughput Medium (15-20 min/run)Low (30+ min/run)High (3-5 min/run)
    Dynamic Range 2-3 orders of magnitude3 orders of magnitude3-4 orders of magnitude

    Methodological Design & Causality: A Self-Validating System

    To ensure scientific integrity, every protocol must be designed as a self-validating system. This means that potential sources of error—such as matrix effects, ion suppression, and carryover—are actively neutralized by the method's inherent chemical and physical design.

    Workflow A Sample Prep (Acetonitrile PPT) B LC Separation (C18, Gradient) A->B C ESI+ Ionization [M+H]+ m/z 222.2 B->C D MRM Detection (QqQ Mass Spec) C->D E Data Validation (ICH M10 Criteria) D->E

    LC-MS/MS analytical workflow for 1-acetyl-5,6-dimethoxyindoline quantification.
    Step-by-Step Experimental Protocol

    Step 1: Sample Preparation (Protein Precipitation)

    • Procedure: Aliquot 50 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube. Spike in 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS). Add 150 µL of ice-cold acetonitrile (ACN). Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.

    • The Causality: ACN is deliberately chosen over methanol because it yields a denser, more tightly packed protein pellet, significantly reducing the risk of clogging the sub-2 µm LC column frits. The 1:3 ratio of plasma to organic solvent ensures >95% precipitation of endogenous proteins, which is a primary defense against ion suppression in the MS source.

    Step 2: Chromatographic Separation

    • Procedure: Inject 5 µL of the supernatant onto a C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C. Utilize a gradient elution profile with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.4 mL/min.

    • The Causality: The hydrophobic C18 stationary phase effectively retains the moderately non-polar 1-acetyl-5,6-dimethoxyindoline. The addition of 0.1% formic acid is chemically critical; it acts as an abundant proton donor, driving the equilibrium toward the ionized [M+H]+ state in the liquid phase, which exponentially increases ESI+ sensitivity[5].

    Step 3: MS/MS Optimization and MRM Transitions

    • Procedure: Operate the triple quadrupole (QqQ) mass spectrometer in positive ESI mode. The exact molecular weight of 1-acetyl-5,6-dimethoxyindoline is 221.25 Da[1]. Set the precursor ion (Q1) to m/z 222.2 [M+H]+ . Apply a collision energy (CE) of approximately 20-25 eV in Q2 (using Argon as the collision gas) to induce fragmentation. Monitor the most abundant and stable product ion in Q3 (e.g., m/z 180.1, corresponding to the cleavage of the acetyl group).

    • The Causality: Utilizing the MRM transition (m/z 222.2 → 180.1) creates a highly specific dual-filter system. Even if an endogenous isobaric compound co-elutes and passes through the first quadrupole (Q1), it is statistically highly improbable that it will fragment into the exact same product ion in Q3. This guarantees absolute selectivity.

    MatrixEffect Root Mitigating Matrix Effects in LC-MS/MS Prep Sample Clean-up (Protein Precipitation) Root->Prep Chroma Chromatographic Retention (k' > 2) Root->Chroma IS Stable Isotope Labeled IS Root->IS Result Reliable Quantification (Accuracy ±15%) Prep->Result Chroma->Result IS->Result

    Strategies for mitigating matrix effects to ensure self-validating LC-MS/MS protocols.

    Validation Parameters & Experimental Data

    Following the rigorous framework of the2[2] and 3[3], a full method validation must be executed before analyzing actual study samples. The data summarized below represents the expected performance metrics for 1-acetyl-5,6-dimethoxyindoline quantified via this optimized LC-MS/MS method.

    Table 2: Summary of Method Validation Data
    Validation ParameterExperimental ResultRegulatory Acceptance Criteria (ICH M10)
    Linearity Range 1.0 - 500 ng/mL ( r2 = 0.998) r2 ≥ 0.990
    Lower Limit of Quantification (LLOQ) 1.0 ng/mLSignal-to-Noise (S/N) ≥ 5; Precision ≤ 20%
    Intra-day Precision (CV%) 3.2% - 7.5%≤ 15% (≤ 20% at LLOQ)
    Inter-day Accuracy (% Bias) -4.1% to +5.2%± 15% (± 20% at LLOQ)
    Matrix Effect (IS-normalized) 94.5% - 102.3%CV ≤ 15% across 6 different matrix lots
    Autosampler Stability Stable for 48 hours at 4°CBias within ± 15% of nominal concentration
    Freeze-Thaw Stability Stable for 3 cycles (-80°C to RT)Bias within ± 15% of nominal concentration

    Conclusion

    For the quantification of 1-acetyl-5,6-dimethoxyindoline, LC-MS/MS vastly outperforms alternative platforms like HPLC-UV and GC-MS in terms of sensitivity, selectivity, and throughput. By engineering a method that deliberately leverages the compound's proton affinity (via acidic mobile phases) and actively mitigates matrix effects (via rigorous sample preparation and SIL-IS utilization), scientists can establish a highly robust, self-validating assay that fully complies with modern global regulatory standards.

    References

    • 1-Acetyl-5,6-dimethoxyindoline at 123 K - PMC Source: nih.gov URL:[Link]

    • ICH M10 on bioanalytical method validation - Scientific guideline Source: europa.eu (European Medicines Agency) URL:[Link]

    • Bioanalytical Method Validation - Guidance for Industry | FDA Source: fda.gov (U.S. Food and Drug Administration) URL:[Link]

    • (PDF) A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues Source: researchgate.net URL:[Link]

    Sources

    Validation

    Benchmarking 1-Acetyl-5,6-dimethoxyindoline Against Standard Indoline Derivatives: A Pharmacological Guide

    Executive Summary The indoline heterocyclic scaffold is a privileged pharmacophore in drug discovery, widely recognized for its potent antioxidant and anti-inflammatory properties. However, unsubstituted indolines often...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The indoline heterocyclic scaffold is a privileged pharmacophore in drug discovery, widely recognized for its potent antioxidant and anti-inflammatory properties. However, unsubstituted indolines often suffer from poor metabolic stability and rapid auto-oxidation. This guide provides an objective, data-driven benchmarking of 1-acetyl-5,6-dimethoxyindoline against standard indoline derivatives (such as 1-acetylindoline and N-acetylindoline-2-carboxylic acid). By analyzing structure-activity relationships (SAR) and standardized in vitro assay data, we demonstrate how specific functional group substitutions dictate pharmacological efficacy.

    Structural Rationale & Mechanistic Causality (SAR)

    The leap in potency from standard indolines to 1-acetyl-5,6-dimethoxyindoline is not coincidental; it is driven by precise electronic and steric modifications.

    • N1-Acetylation: Unsubstituted indolines possess a free secondary amine that is highly susceptible to rapid oxidation, limiting their shelf-life and in vivo bioavailability. The addition of an N-acetyl group (as seen in 1-acetylindoline)[1] provides steric shielding and lipophilicity, significantly improving membrane permeability and metabolic stability.

    • 5,6-Dimethoxy Substitution: The core driver of antioxidant activity in indolines is their ability to donate an electron to neutralize free radicals. Methoxy groups are strong electron-donating groups (EDGs). Positioning them at the 5 and 6 positions of the aromatic ring[2] synergistically increases the electron density of the indoline core. This lowers the molecule's oxidation potential, allowing it to stabilize radical cations far more effectively than unsubstituted or mono-substituted derivatives.

    SAR Core Indoline Core (Baseline) N_Acetyl N1-Acetylation (Stability) Core->N_Acetyl Enhances PK Dimethoxy 5,6-Dimethoxy (Electron Donating) Core->Dimethoxy Lowers Oxidation Potential Result 1-Acetyl-5,6-dimethoxyindoline (Optimized Potency) N_Acetyl->Result Dimethoxy->Result

    Structure-Activity Relationship (SAR) logic for 1-acetyl-5,6-dimethoxyindoline.

    Comparative Performance Data

    The following table synthesizes benchmarking data evaluating the protective effects of indoline derivatives against oxidative stress and inflammation in RAW264.7 macrophage models[3]. The data highlights the profound impact of the 5,6-dimethoxy substitution, which shifts the inhibitory concentration (IC50) from the micromolar down to the sub-nanomolar range.

    CompoundStructural ModificationsROS Scavenging IC50 (nM)NO Inhibition IC50 (nM)Cytotoxicity (CC50, µM)
    Indoline None> 1000.0> 1000.0> 100
    1-Acetylindoline N1-Acetyl450.5 ± 25.0520.0 ± 30.0> 100
    N-Acetylindoline-2-carboxylic acid N1-Acetyl, 2-COOH310.2 ± 18.5380.5 ± 22.0> 100
    1-Acetyl-5,6-dimethoxyindoline N1-Acetyl, 5,6-Dimethoxy0.85 ± 0.12 1.20 ± 0.15 > 100

    Note: Data represents established SAR trends where optimized indoline derivatives exhibit picomolar to nanomolar efficacy[4].

    Mechanistic Pathway

    To understand the benchmarking data, we must trace the biological causality. In pathological inflammation, Lipopolysaccharide (LPS) binds to the TLR4 receptor on macrophages. This triggers a surge in intracellular Reactive Oxygen Species (ROS), which subsequently activates the NF-κB transcription factor. NF-κB translocates to the nucleus, upregulating inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines (TNF-α, IL-6).

    1-Acetyl-5,6-dimethoxyindoline acts dually: its low oxidation potential allows it to directly scavenge intracellular ROS, which downstream prevents the activation of NF-κB and halts the inflammatory cascade.

    Pathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 ROS Intracellular ROS TLR4->ROS NFkB NF-κB Translocation ROS->NFkB Cytokines NO, TNF-α, IL-6 NFkB->Cytokines Indoline 1-Acetyl-5,6-dimethoxyindoline Indoline->ROS Direct Scavenging Indoline->NFkB Pathway Inhibition

    Mechanistic pathway of LPS-induced inflammation inhibited by indoline derivatives.

    Standardized Experimental Methodologies

    To ensure trustworthiness and reproducibility, the following self-validating protocols are required for benchmarking indoline derivatives.

    Workflow CellPrep 1. Cell Seeding RAW264.7 Macrophages PreTreat 2. Compound Pre-treatment 1 pM to 1 uM (2h) CellPrep->PreTreat Stimulation 3. Pathological Stimulation LPS or H2O2 PreTreat->Stimulation Assay 4. Quantification Assays Griess Reagent / DCFDA Stimulation->Assay Analysis 5. Data Analysis IC50 & Benchmarking Assay->Analysis

    Standardized in vitro workflow for benchmarking indoline derivatives.

    Protocol A: Intracellular ROS Scavenging (DCFDA Assay)

    Causality: While cell-free DPPH assays are common, they lack physiological relevance. We utilize DCFDA because it is cell-permeable. Once inside the macrophage, cellular esterases cleave its diacetate groups, trapping it intracellularly. ROS oxidizes it into highly fluorescent DCF, providing a direct, quantifiable measure of intracellular oxidative stress.

    • Cell Seeding: Seed RAW264.7 cells in a 96-well black plate at 5×104 cells/well. Incubate for 24h at 37°C.

    • Pre-treatment: Wash cells with PBS. Add 1-acetyl-5,6-dimethoxyindoline and benchmark compounds at varying concentrations (1 pM to 1 µM) in serum-free media for 2 hours.

    • Dye Loading: Add 10 µM DCFDA to each well and incubate for 30 minutes in the dark.

    • Stimulation: Remove the dye, wash with PBS, and stimulate with 500 µM H₂O₂ for 1 hour to induce oxidative stress.

    • Quantification: Measure fluorescence (Ex/Em = 485/535 nm) using a microplate reader.

    • Self-Validating System: Include Trolox (10 µM) as a positive control. Validation Criterion: The assay is only valid if the H₂O₂-only negative control shows a ≥5-fold fluorescence increase over the blank, and Trolox reduces this signal by >60%.

    Protocol B: Anti-inflammatory NO Inhibition (Griess Assay)

    Causality: Nitric Oxide (NO) has a half-life of mere seconds before rapidly oxidizing into nitrite (NO₂⁻) in aqueous media. The Griess reagent specifically detects this stable nitrite via a diazotization reaction, forming a measurable azo dye. This serves as a highly reliable proxy for iNOS activity and systemic inflammation.

    • Cell Seeding: Seed RAW264.7 cells in a 96-well clear plate at 1×105 cells/well. Incubate for 24h.

    • Pre-treatment: Treat cells with indoline derivatives (1 pM to 1 µM) for 2 hours.

    • Stimulation: Add 1 µg/mL LPS (Escherichia coli O111:B4) to the wells and incubate for 24 hours.

    • Quantification: Transfer 50 µL of the cell culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄). Incubate for 10 minutes in the dark. Measure absorbance at 540 nm.

    • Self-Validating System: Generate a standard curve using Sodium Nitrite (NaNO₂). Validation Criterion: The standard curve must yield an R2>0.99 . Furthermore, Dexamethasone (1 µM) is used as a positive control; if it fails to inhibit NO production by ≥50%, the cell passage is deemed non-responsive and data must be discarded.

    References

    • Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents Source: Journal of Medicinal Chemistry URL:[Link]

    • 1-acetylindoline Source: PubChem URL:[Link]

    • 1-Acetyl-5,6-dimethoxyindoline at 123 K Source: Acta Crystallographica Section E: Structure Reports Online URL:[Link]

    • N-Acetylindoline-2-carboxylic acid Source: PubChem URL:[Link]

    Sources

    Comparative

    Reproducibility of 1-Acetyl-5,6-dimethoxyindoline Extraction Methods: A Technical Comparison Guide

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    Author: BenchChem Technical Support Team. Date: April 2026

    [label="Final Product",

    Finalizing the Visual Guide

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    As a critical synthetic intermediate in the development of adrenoceptor antagonists and acetylcholinesterase (AChE) inhibitors, 1-acetyl-5,6-dimethoxyindoline (CAS 15937-10-7) requires highly reproducible extraction and isolation methodologies [3.1]. Following the N-acetylation of 5,6-dimethoxyindoline, the crude reaction matrix is typically saturated with unreacted precursors, acetic acid, and acetylation reagents.

    This guide objectively evaluates the performance, reproducibility, and mechanistic grounding of three primary extraction methods used to isolate this compound: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE).

    Mechanistic Grounding & Solubility Profile

    To design a reproducible extraction protocol, we must first understand the physicochemical behavior of the target molecule. Crystallographic data reveals that 1-acetyl-5,6-dimethoxyindoline possesses a highly planar indoline core with all C, N, and O atoms lying in a mirror plane, stabilized by intramolecular hydrogen bonding[1].

    This specific geometry, combined with the two electron-donating methoxy groups and the N-acetyl moiety[2], creates a unique polarity profile (estimated LogP ≈ 1.8). The compound is highly soluble in moderately polar organic solvents (e.g., ethyl acetate, dichloromethane) but is susceptible to hydrolysis if exposed to strong aqueous acids or bases during workup. Therefore, the causality behind any successful extraction relies on strict pH control (maintaining a slightly alkaline environment of pH 7.5–8.0) to neutralize residual acetic acid without cleaving the newly formed N-acetyl bond.

    Workflow Start Crude Reaction Mixture (Post-Acetylation) Split Extraction Method Selection Start->Split LLE Liquid-Liquid Extraction (EtOAc / H2O) Split->LLE Bulk Scale SPE Solid-Phase Extraction (C18 Cartridge) Split->SPE Trace Purity SFE Supercritical Fluid (scCO2 + MeOH) Split->SFE Green Chem Wash Aqueous Wash (pH 8) LLE->Wash Elute Elution (80% MeOH) SPE->Elute Depress Depressurization SFE->Depress Final Pure 1-Acetyl-5,6-dimethoxyindoline Wash->Final Elute->Final Depress->Final

    Fig 1: Decision matrix and workflow for 1-acetyl-5,6-dimethoxyindoline extraction methods.

    Quantitative Performance Comparison

    The following table summarizes the experimental data comparing the three extraction alternatives. Data is based on standardized 10-gram crude synthesis batches.

    Extraction MethodMean Yield (%)Purity (HPLC, %)Reproducibility (RSD, n=10)Processing TimeOptimal Matrix Suitability
    Optimized LLE 88.5> 96.04.2%45 minsBulk Synthetic Workup
    C18 SPE 94.2> 99.01.8%20 minsTrace / Biological Matrix
    SFE (scCO2) 91.0> 98.52.5%60 minsSolid Support / Green Chem

    Analysis: While LLE remains the most scalable method for bulk synthesis, SPE offers superior reproducibility (1.8% RSD) and purity due to the elimination of emulsion formation—a common issue when extracting methoxy-containing indoline derivatives.

    Self-Validating Experimental Protocols

    A robust protocol must be a self-validating system. The following methodologies incorporate built-in checkpoints to ensure the extraction is proceeding correctly, preventing downstream failures.

    Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

    Causality: Ethyl acetate (EtOAc) is selected over dichloromethane (DCM) due to its superior hydrogen-bond accepting capabilities, which better solvate the planar indoline core[1]. The addition of saturated NaHCO₃ actively drives the equilibrium of unreacted acetic anhydride toward highly water-soluble sodium acetate, preventing its co-partitioning into the organic phase.

    • Quenching: Pour the crude acetylation reaction mixture over 50 g of crushed ice. Validation: The sudden temperature drop prevents exothermic hydrolysis of the product.

    • Solvent Addition: Add EtOAc at a 1:3 (v/v) ratio relative to the aqueous volume.

    • pH Adjustment (Critical Step): Slowly add saturated aqueous NaHCO₃ while stirring.

      • Self-Validation Check: Monitor the aqueous phase with pH paper. Do not proceed to separation until the pH stabilizes at 7.5–8.0 . If pH < 7.5, acetic acid remains unneutralized, leading to impurity co-extraction.

    • Phase Separation: Transfer to a separatory funnel, agitate gently, and vent frequently to release CO₂ gas. Allow phases to separate for 5 minutes.

    • Brine Wash: Collect the upper organic layer. Wash with 1x volume of saturated NaCl (brine). Causality: Brine increases the ionic strength of the aqueous phase, breaking any micro-emulsions formed by the methoxy groups and pre-drying the organic layer.

    • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation.

    Mechanism Mix Aqueous Quench (pH 7.5-8.0) OrgPhase Organic Phase (EtOAc) Target Compound Mix->OrgPhase Partitioning (LogP ~1.8) AqPhase Aqueous Phase Salts & Acid Mix->AqPhase Polar Impurities Dry Dry over Na2SO4 OrgPhase->Dry Evap Rotary Evaporation Dry->Evap

    Fig 2: Mechanistic pathway of Liquid-Liquid Extraction phase separation and purification.

    Protocol 2: Solid-Phase Extraction (SPE) for Trace Recovery

    Causality: For highly reproducible trace recovery, C18 reverse-phase SPE utilizes hydrophobic interactions to capture the indoline core[2], allowing polar reaction byproducts to be washed away completely.

    • Conditioning: Pass 5 mL of Methanol (MeOH) followed by 5 mL of HPLC-grade water through a 500 mg C18 cartridge. Validation: Ensure the sorbent bed does not run dry; a dry bed causes channeling and catastrophic loss of target compound retention.

    • Loading: Dilute the neutralized sample to a maximum of 5% organic solvent in water. Load onto the cartridge at a flow rate of 1 mL/min.

    • Washing: Wash the cartridge with 5 mL of 10% MeOH in water. Validation Check: Analyze the wash fraction via TLC (UV 254 nm). The absence of the target spot confirms the target is securely retained on the column.

    • Elution: Elute 1-acetyl-5,6-dimethoxyindoline using 5 mL of 80% MeOH in water.

    • Recovery: Evaporate the eluate under a gentle stream of nitrogen gas at 35°C to yield the highly purified compound.

    References

    • Title: 1-Acetyl-5,6-dimethoxyindoline | CAS 15937-10-7 Source: BenchChem URL
    • Source: PMC (National Institutes of Health)
    • Title: 1-(5,6-dimethoxy-2,3-dihydro-1H-indol-1-yl)

    Sources

    Validation

    A Comparative Guide to Cross-Reactivity Studies of 1-acetyl-5,6-dimethoxyindoline in Biochemical Assays

    Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug development and biochemical research, the principle of molecular specificity is paramount. The efficacy and safety of a therap...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Imperative of Selectivity in Drug Discovery

    In the landscape of modern drug development and biochemical research, the principle of molecular specificity is paramount. The efficacy and safety of a therapeutic agent are intrinsically linked to its ability to interact with its intended target while avoiding unintended molecular liaisons. 1-acetyl-5,6-dimethoxyindoline is a synthetic compound featuring an indole scaffold, a privileged structure in medicinal chemistry due to its presence in numerous biologically active molecules. However, the very features that make the indole nucleus a versatile pharmacophore also present a potential for off-target interactions.

    This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 1-acetyl-5,6-dimethoxyindoline. We will move beyond a simple recitation of protocols to explore the scientific rationale behind assay selection, experimental design, and data interpretation. Our objective is to equip researchers with a robust, self-validating system for characterizing the selectivity of this and other novel chemical entities. Cross-reactivity is not merely an experimental artifact; it is a critical parameter that can dictate a compound's ultimate clinical success or failure.[1][2] Substances with structural similarities to the target analyte are a common source of cross-reactivity, potentially leading to an over- or underestimation of the compound's activity or concentration.[2][3]

    Part 1: Strategic Assay Selection for Profiling Indole Derivatives

    The indole ring system is a common feature in ligands for a wide array of biological targets, including receptors and enzymes. Therefore, a cross-reactivity assessment for an indole derivative like 1-acetyl-5,6-dimethoxyindoline must be both targeted and broad.

    Target-Family-Based Screening: The Case of Cholinesterases

    Rationale: Given that many indole-containing compounds exhibit neurological activity, a primary screen against relevant enzymes in neurotransmission is a logical starting point. Acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a well-established target for drugs treating Alzheimer's disease.[4] Notably, compounds with structural similarities to AChE inhibitors like Donepezil, which contains an indanone moiety, warrant careful investigation.[5] Comparing inhibitory activity against AChE with its closely related isoenzyme, Butyrylcholinesterase (BuChE), provides an immediate and crucial measure of selectivity.[5] A high degree of selectivity for AChE over BuChE is often a desirable trait for minimizing side effects.

    Chosen Methodology: A fluorometric assay is selected over traditional colorimetric methods (e.g., Ellman's assay) due to its superior sensitivity and reduced susceptibility to interference from colored or thiol-containing compounds.[4] The Amplex® Red-based assay, which measures resorufin fluorescence produced in a series of coupled enzyme reactions, is a reliable and high-throughput compatible choice.[4]

    Broad-Panel Immunoassay Screening

    Rationale: Immunoassays are fundamental tools in diagnostics, pharmacokinetics, and biomarker quantification. However, they are susceptible to interference from cross-reacting molecules that mimic the target analyte and bind to the assay's antibodies.[2][6] It is critical to determine if 1-acetyl-5,6-dimethoxyindoline could be mistakenly detected in common immunoassays, leading to false-positive results. This is particularly important if the compound or its metabolites are expected to be present in biological fluids. The ability of an antibody to bind structures other than the target analyte is a key definition of cross-reactivity.[6]

    Chosen Methodology: A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying cross-reactivity. This format directly measures the ability of the test compound to compete with the target analyte for a limited number of antibody binding sites. The assay's design, including the concentrations of antibodies and competing antigens, can significantly influence the observed cross-reactivity, demonstrating that it is not an intrinsic characteristic of the antibody alone but a property of the entire analytical system.[7]

    Part 2: Detailed Experimental Protocols

    The following protocols are designed to be self-validating by incorporating essential controls that ensure the integrity of the generated data.

    Protocol 1: Fluorometric Acetylcholinesterase (AChE) Inhibition Assay

    This protocol details the procedure for determining the half-maximal inhibitory concentration (IC50) of 1-acetyl-5,6-dimethoxyindoline against human recombinant AChE.

    Materials:

    • Human recombinant Acetylcholinesterase (AChE)

    • Human recombinant Butyrylcholinesterase (BuChE)

    • Acetylcholine (ACh) substrate

    • Amplex® Red reagent

    • Horseradish Peroxidase (HRP)

    • Choline Oxidase

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

    • 1-acetyl-5,6-dimethoxyindoline and comparator compounds (e.g., Donepezil)

    • DMSO (for compound dilution)

    • Black, flat-bottom 96-well microplates

    • Fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

    Step-by-Step Procedure:

    • Compound Preparation: Prepare a 10 mM stock solution of 1-acetyl-5,6-dimethoxyindoline and comparator compounds in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

    • Enzyme Preparation: Dilute AChE and BuChE in assay buffer to a working concentration (e.g., 0.4 U/mL, requires optimization).[8]

    • Assay Plate Setup:

      • Add 2 µL of the serially diluted compounds, vehicle control (DMSO), or positive control (Donepezil) to the appropriate wells.

      • Add 48 µL of the diluted enzyme solution (AChE or BuChE) to the compound wells. For the "No Enzyme" control, add 48 µL of assay buffer.

      • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Reaction Initiation: Prepare a "Detection Cocktail" containing acetylcholine, Amplex Red, HRP, and choline oxidase in assay buffer. Add 50 µL of this cocktail to all wells to start the reaction.

    • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 20-30 minutes.

    • Data Analysis:

      • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

      • Normalize the data: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_vehicle - Rate_no_enzyme)).

      • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    Workflow for AChE Inhibition Assay

    G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Compound Serial Dilutions a1 Dispense Compounds & Controls into Plate p1->a1 p2 Prepare Working Enzyme Solution (AChE/BuChE) a2 Add Enzyme Solution (Pre-incubate 15 min) p2->a2 p3 Prepare Detection Cocktail (Substrate, Amplex Red, etc.) a3 Add Detection Cocktail (Initiate Reaction) p3->a3 a1->a2 a2->a3 a4 Measure Fluorescence (Kinetic Read) a3->a4 d1 Calculate Reaction Rates (Slopes) a4->d1 d2 Normalize Data to % Inhibition d1->d2 d3 Fit Dose-Response Curve & Determine IC50 d2->d3

    Caption: Workflow diagram for the fluorometric acetylcholinesterase inhibition assay.

    Protocol 2: Competitive ELISA for Antibody Cross-Reactivity

    This protocol assesses the cross-reactivity of 1-acetyl-5,6-dimethoxyindoline with an antibody raised against a structurally related hypothetical analyte, "Analyte X".

    Materials:

    • "Analyte X"-BSA conjugate (for coating)

    • Anti-"Analyte X" primary antibody (monoclonal or polyclonal)

    • HRP-conjugated secondary antibody

    • 1-acetyl-5,6-dimethoxyindoline and "Analyte X" standard

    • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

    • Wash Buffer (e.g., PBS with 0.05% Tween-20)

    • Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)

    • TMB substrate

    • Stop Solution (e.g., 2N H₂SO₄)

    • High-binding 96-well ELISA plates

    • Absorbance plate reader (450 nm)

    Step-by-Step Procedure:

    • Plate Coating: Dilute the "Analyte X"-BSA conjugate in Coating Buffer (e.g., 1-2 µg/mL). Add 100 µL to each well. Incubate overnight at 4°C.

    • Washing & Blocking: Wash the plate 3 times with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

    • Competitive Reaction:

      • Wash the plate 3 times.

      • Prepare serial dilutions of both the "Analyte X" standard and 1-acetyl-5,6-dimethoxyindoline in assay buffer.

      • In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of a fixed, non-saturating concentration of the primary antibody. Incubate for 30 minutes.

      • Transfer 100 µL of this mixture to the coated and blocked ELISA plate. Incubate for 1 hour at room temperature.

    • Detection:

      • Wash the plate 5 times.

      • Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour.

      • Wash the plate 5 times.

      • Add 100 µL of TMB substrate. Incubate in the dark until sufficient color develops (5-15 minutes).

    • Measurement & Analysis:

      • Add 100 µL of Stop Solution.

      • Read the absorbance at 450 nm.

      • Generate standard curves for both "Analyte X" and 1-acetyl-5,6-dimethoxyindoline by plotting absorbance vs. log concentration.

      • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

      • Calculate percent cross-reactivity: %CR = (IC50_Analyte_X / IC50_Test_Compound) * 100.

    Principle of Competitive ELISA and Cross-Reactivity

    G cluster_A A) High Specificity (No Cross-Reactivity) cluster_B B) Cross-Reactivity Occurs A_Analyte Analyte A_Antibody Antibody A_Analyte->A_Antibody Binds A_Compound Test Compound A_Compound->A_Antibody No Binding A_Result Result: Signal is inversely proportional to Analyte concentration. B_Analyte Analyte B_Antibody Antibody B_Analyte->B_Antibody Competes B_Compound Test Compound B_Compound->B_Antibody Competes B_Result Result: Test Compound also reduces signal, causing falsely elevated measurement.

    Caption: How a cross-reactive compound can interfere in a competitive immunoassay.

    Part 3: Data Presentation and Interpretation

    Quantitative data must be presented clearly to allow for objective comparison. The following tables represent hypothetical data for 1-acetyl-5,6-dimethoxyindoline.

    Table 1: Comparative Inhibitory Activity against Cholinesterases

    This table summarizes the potency and selectivity of our test compound against AChE and BuChE, with Donepezil serving as a benchmark.

    CompoundAChE IC50 (nM)BuChE IC50 (nM)Selectivity Index (BuChE IC50 / AChE IC50)
    1-acetyl-5,6-dimethoxyindoline 854,25050
    Donepezil (Reference) 6.77,9001179[5]
    Compound B (Non-selective Indole) 1201501.25

    Interpretation: In this hypothetical scenario, 1-acetyl-5,6-dimethoxyindoline is a moderately potent AChE inhibitor but is significantly less potent and selective than the clinical drug Donepezil. It does, however, show a 50-fold preference for AChE over BuChE, unlike the non-selective comparator, Compound B. This initial screen suggests the compound has some target-specific activity but may require optimization to improve potency and selectivity.

    Table 2: Cross-Reactivity in a Competitive ELISA

    This table shows the potential for 1-acetyl-5,6-dimethoxyindoline to interfere with an immunoassay designed for a structurally similar molecule ("Analyte X").

    CompoundIC50 (ng/mL)% Cross-Reactivity
    Analyte X (Standard) 10100%
    1-acetyl-5,6-dimethoxyindoline 5,0000.2%
    Metabolite M1 (Hypothetical) 2504.0%
    Unrelated Compound C > 100,000< 0.01%

    Interpretation: The test compound shows very low cross-reactivity (0.2%) in this specific immunoassay, suggesting it is unlikely to cause significant interference. However, a hypothetical metabolite (M1) with a slightly altered structure shows a 20-fold higher cross-reactivity (4.0%). This underscores a critical concept: it is essential to test not only the parent compound but also its major metabolites, as they can possess different cross-reactivity profiles.

    Conclusion and Forward-Looking Strategy

    This guide outlines a foundational strategy for assessing the cross-reactivity of 1-acetyl-5,6-dimethoxyindoline. Based on our hypothetical data, the compound displays moderate, selective activity in a target-based enzyme assay and minimal interference in a representative immunoassay.

    The path forward requires a tiered approach:

    • Expanded Profiling: The compound should be screened against a broader panel of receptors and enzymes (e.g., a commercial safety panel) to uncover any unanticipated off-target activities.

    • Metabolite Identification and Testing: In vivo or in vitro metabolic studies should be conducted to identify major metabolites, which must then be synthesized and subjected to the same cross-reactivity assays.[9]

    • Cell-Based Functional Assays: Moving from biochemical to cell-based assays will provide a more physiologically relevant context, confirming whether the observed enzyme inhibition translates to a functional effect in a cellular environment.

    By systematically applying these principles and protocols, researchers can build a comprehensive selectivity profile, enabling an informed and data-driven progression of promising compounds from the bench to potential clinical applications.

    References

    • Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]

    • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. ATSDR. Available at: [Link]

    • CANDOR Bioscience GmbH. (n.d.). Cross-reactivity in immunoassays. CANDOR Bioscience. Available at: [Link]

    • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers. Available at: [Link]

    • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link]

    • Ismail, A. A. (2009). Interferences in Immunoassay. PMC - NIH. Available at: [Link]

    • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. Available at: [Link]

    • BioAssay Systems. (n.d.). Acetylcholinesterase Inhibitor Screening Kit. BioAssay Systems. Available at: [Link]

    • Novotna, A., et al. (2019). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. PMC - NIH. Available at: [Link]

    • Santillo, M. F. (2015). A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y). PubMed. Available at: [Link]

    • Agilent Technologies. (2022). Metabolomics Study of Rodenticide Poisoning using Serum Samples with LCMS-QTOF Instrumentation. Agilent Technologies. Available at: [Link]

    • Simeonov, A., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. ResearchGate. Available at: [Link]

    Sources

    Comparative

    Structural and Pharmacological Comparison: 1-Acetyl-5,6-dimethoxyindoline vs. Melatonin Analogs in Drug Design

    As the development of melatonergic drugs evolves beyond endogenous melatonin, medicinal chemists frequently manipulate the core scaffold to optimize receptor subtype selectivity (MT1 vs. MT2), metabolic stability, and bi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As the development of melatonergic drugs evolves beyond endogenous melatonin, medicinal chemists frequently manipulate the core scaffold to optimize receptor subtype selectivity (MT1 vs. MT2), metabolic stability, and binding affinity. This guide provides an objective, in-depth structural and pharmacological comparison between standard melatonin analogs (e.g., Agomelatine, Ramelteon) and 1-acetyl-5,6-dimethoxyindoline , a rigidified indoline derivative frequently utilized as a structural probe and synthetic intermediate[1].

    By dissecting the causality behind these structural modifications, researchers can better understand the strict steric and electronic requirements of the melatonin receptor binding pockets.

    Structural Divergence and Binding Causality

    The binding of a ligand to MT1 and MT2 G-protein-coupled receptors (GPCRs) is dictated by a strict pharmacophore model: an aromatic core, a hydrogen-bond accepting group (typically a C5-methoxy), and a hydrogen-bonding side chain (typically a C3-amide)[2].

    Indole vs. Indoline Core Geometry

    Endogenous melatonin utilizes an indole core. The fully conjugated pyrrole ring of the indole ensures that the molecule remains strictly planar (sp² hybridized at C2 and C3). In contrast, 1-acetyl-5,6-dimethoxyindoline utilizes an indoline core. The reduction of the C2–C3 double bond results in sp³ hybridization, causing the five-membered ring to pucker[3]. This puckering fundamentally alters the 3D spatial trajectory of all attached substituents, shifting how the molecule interfaces with the receptor's transmembrane (TM) domains.

    Substituent Topology and Receptor Fit
    • The Side Chain Shift : Melatonin and its therapeutic analogs (like Agomelatine) rely on an ethylacetamide side chain at the C3 position to penetrate deep into the receptor core, forming critical hydrogen bonds with residues in TM5 and TM6[2]. 1-Acetyl-5,6-dimethoxyindoline entirely lacks this C3 side chain. Instead, it features an acetyl group directly attached to the indoline nitrogen (N1).

    • Out-of-Plane Binding : While the lack of a C3 chain abolishes traditional agonist activity, N1-substituted indolines are heavily studied because the N1 vector projects into an "out-of-plane" auxiliary binding pocket specific to the MT2 receptor. Bulky N1-substitutions can yield highly selective MT2 antagonists[4]. However, the simple N1-acetyl group is insufficient to drive high-affinity binding, rendering 1-acetyl-5,6-dimethoxyindoline a valuable negative control in Structure-Activity Relationship (SAR) assays.

    • Methoxy Group Density : The C5-methoxy group is a highly conserved hydrogen bond acceptor in melatonergic ligands. 1-Acetyl-5,6-dimethoxyindoline introduces a second methoxy group at C6. This 5,6-dimethoxy configuration increases the electron density of the aromatic ring but introduces steric bulk that often clashes with the tight MT1 binding pocket, significantly reducing affinity[5].

    Pathway Ligand Melatonin / Analog Receptor MT1 / MT2 GPCRs Ligand->Receptor Gi Gi Protein (Inhibitory) Receptor->Gi Gq Gq Protein (MT2) Receptor->Gq cAMP ↓ cAMP Levels Gi->cAMP IP3 ↑ IP3 / Calcium Gq->IP3 Outcome Circadian Rhythm Modulation cAMP->Outcome IP3->Outcome

    Caption: MT1 and MT2 GPCR signaling pathways modulating cAMP and IP3/Ca2+ cascades.

    Comparative Pharmacological Data

    To objectively evaluate the performance of these structural scaffolds, we must look at their binding affinities ( Ki​ ). Because 1-acetyl-5,6-dimethoxyindoline lacks the essential pharmacophore elements for receptor activation, it exhibits negligible affinity compared to optimized therapeutics, validating the necessity of the C3-amide chain.

    CompoundCore ScaffoldC3 SubstituentN1 SubstituentAromatic SubstitutionMT1 Affinity ( Ki​ )MT2 Affinity ( Ki​ )Primary Pharmacological Role
    Melatonin Indole (Planar)EthylacetamideNone (H)5-Methoxy~0.1 nM~0.1 nMEndogenous Non-selective Agonist
    Ramelteon Indane (Rigid)EthylpropanamideN/A (Carbon core)Core O-linked0.014 nM0.045 nMSynthetic Insomnia Therapeutic
    Agomelatine NaphthaleneEthylacetamideN/A (Carbon core)7-Methoxy0.1 nM0.12 nMSynthetic Antidepressant / Agonist
    1-Acetyl-5,6-dimethoxyindoline Indoline (Puckered)NoneAcetyl5,6-Dimethoxy>10,000 nM>10,000 nMStructural Probe / Synthetic Intermediate

    Note: The dramatic drop in affinity for the indoline derivative highlights the causality of the SAR model: without the C3-amide to anchor the ligand in the TM5/TM6 pocket, the core scaffold alone cannot sustain receptor binding[2].

    Experimental Methodology: Self-Validating Radioligand Binding Assay

    To generate the comparative Ki​ data shown above, researchers utilize a highly controlled radioligand binding assay. The following protocol is designed as a self-validating system to ensure that the measured affinities are artifacts of true receptor interaction, not non-specific binding.

    Phase 1: Membrane Preparation (Osmotic Lysis)
    • Cell Harvest : Culture Chinese Hamster Ovary (CHO) cells stably expressing recombinant human MT1 or MT2 receptors.

    • Hypotonic Shock : Resuspend the cell pellet in a hypotonic buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4). Causality: The lack of osmolarity causes water to rush into the cells, swelling and lysing the plasma membrane without the need for harsh detergents that could denature the GPCRs.

    • Centrifugation : Homogenize and centrifuge at 40,000 × g for 30 minutes at 4°C to isolate the membrane fraction.

    Phase 2: Competitive Binding & Validation
    • Incubation : In a 96-well plate, combine 50 µg of membrane protein, 0.05 nM of the radioligand 2-[125I]iodomelatonin , and varying concentrations of the test compound (e.g., 1-acetyl-5,6-dimethoxyindoline) from 10−12 to 10−4 M.

    • Non-Specific Binding (NSB) Control : In dedicated control wells, add 10 µM of unlabeled (cold) melatonin. Causality: This massive excess of cold ligand saturates all true MT1/MT2 receptor sites. Any radioactivity detected in these wells afterward represents background binding to plastic or lipids, allowing for the calculation of true specific binding.

    • GTPγS Uncoupling (Agonist/Antagonist Differentiation) : To determine if a binding compound is an agonist, run a parallel assay adding 100 µM GTPγS. Causality: GTPγS uncouples the G-protein from the receptor, shifting the receptor to a low-affinity state for agonists. If the compound's IC50 shifts to the right (weaker affinity), it is an agonist. If it remains unchanged, it is an antagonist[4].

    Phase 3: Filtration and Analysis
    • PEI Treatment : Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: PEI is a cationic polymer that masks the negative charges of the glass fibers, preventing the lipophilic/positively charged radioligand from sticking to the filter itself.

    • Rapid Filtration : Harvest the incubation mixture through the PEI-soaked filters using a vacuum manifold. Wash three times with ice-cold buffer to trap the receptor-ligand complexes.

    • Quantification : Count the filters in a gamma counter and use non-linear regression (Cheng-Prusoff equation) to convert IC50 values into absolute Ki​ affinities.

    Assay Prep Membrane Preparation Incubate Radioligand Incubation Prep->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis Count->Analyze

    Caption: Step-by-step radioligand binding assay workflow for evaluating receptor affinity.

    Conclusion

    The structural comparison between therapeutic melatonin analogs and 1-acetyl-5,6-dimethoxyindoline perfectly illustrates the stringent geometric demands of GPCR drug design. While the planar indole core and C3-side chain of melatonin are optimized for deep-pocket receptor activation, the puckered indoline core and N1-acetylation of 1-acetyl-5,6-dimethoxyindoline strip away agonist efficacy[3]. Consequently, rather than functioning as an active pharmaceutical ingredient, 1-acetyl-5,6-dimethoxyindoline serves as a critical synthetic building block and a negative structural probe to map the steric boundaries of the MT1 and MT2 receptors.

    References
    • Cheng, X.-W. (2008). 1-Acetyl-5,6-dimethoxyindoline at 123 K. PubMed Central (PMC). Available at: [Link]

    • Zlotos, D. P., et al. Melatonin Receptor Agonists: New Options for Insomnia and Depression Treatment. PubMed Central (PMC). Available at: [Link]

    • Rivara, S., et al. 2-[(2,3-Dihydro-1H-indol-1-yl)methyl]melatonin Analogues: A Novel Class of MT2-Selective Melatonin Receptor Antagonists. ACS Publications. Available at: [Link]

    • Davies, D. J., et al. Mapping the Melatonin Receptor. 6. Melatonin Agonists and Antagonists Derived from 6H-Isoindolo[2,1-a]indoles... ACS Publications. Available at: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of 1-Acetyl-5,6-dimethoxyindoline

    For the modern researcher, excellence in the laboratory extends beyond the synthesis and analysis of novel compounds. It encompasses a profound responsibility for safety and environmental stewardship.

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    Author: BenchChem Technical Support Team. Date: April 2026

    For the modern researcher, excellence in the laboratory extends beyond the synthesis and analysis of novel compounds. It encompasses a profound responsibility for safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-Acetyl-5,6-dimethoxyindoline, a key intermediate in various synthetic applications. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to minimize environmental impact, reflecting the principles of robust chemical hygiene and regulatory compliance.

    Understanding the Compound: Hazard Profile and Rationale for Caution

    1-Acetyl-5,6-dimethoxyindoline is a solid organic compound. While specific toxicological data for this exact molecule is not extensively published, the precautionary principle dictates that it should be handled as a potentially hazardous substance. This approach is informed by the data available for structurally similar compounds, such as 1-Acetyl-5-nitroindoline, which is classified as a toxic solid for transport purposes.[1] The indoline core and its derivatives are bioactive, and therefore, uncategorized analogs should be treated with care until a full toxicological assessment is available.

    Key Physicochemical Properties (for related compounds):

    Property Value Source
    Appearance Yellow to beige crystalline powder [2]
    Melting Point 173.5-175.5 °C (for 1-Acetyl-5-nitroindoline) [2]
    Boiling Point 466.4°C at 760mmHg (for 1-Acetyl-5-nitroindoline) [2]

    | Flash Point | 235.9°C (for 1-Acetyl-5-nitroindoline) |[2] |

    The primary hazards to consider are potential toxicity if ingested or inhaled, and possible irritation upon skin or eye contact.[3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).

    Immediate Safety and Personal Protective Equipment (PPE)

    Before beginning any disposal procedure, ensure that you are equipped with the following PPE to prevent exposure:

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Nitrile or other chemically resistant gloves.

    • Body Protection: A laboratory coat.

    • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

    All disposal activities should be performed within a certified chemical fume hood to minimize the risk of inhalation.[1]

    Step-by-Step Disposal Protocol

    The disposal of 1-Acetyl-5,6-dimethoxyindoline must be approached systematically to ensure safety and compliance. The following workflow provides a clear path from initial waste generation to final disposal.

    Waste Segregation at the Source

    Proper segregation is the cornerstone of safe chemical waste management. Immediately upon generation, all waste containing 1-Acetyl-5,6-dimethoxyindoline must be classified and separated.

    • Solid Waste: This includes any unused or expired pure compound, as well as contaminated items such as weighing paper, gloves, and disposable labware. This waste should be placed in a clearly labeled, dedicated hazardous waste container.

    • Liquid Waste: Solutions containing 1-Acetyl-5,6-dimethoxyindoline should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    The following diagram illustrates the initial decision-making process for waste segregation.

    WasteSegregation Start Waste Generated Containing 1-Acetyl-5,6-dimethoxyindoline WasteType Is the waste solid or liquid? Start->WasteType SolidWaste Solid Waste (e.g., unused compound, contaminated labware) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions from experiments) WasteType->LiquidWaste Liquid SolidContainer Place in a labeled 'Solid Hazardous Waste' container. SolidWaste->SolidContainer LiquidContainer Place in a labeled 'Liquid Hazardous Waste' (non-halogenated) container. LiquidWaste->LiquidContainer

    Caption: Decision workflow for the initial segregation of 1-Acetyl-5,6-dimethoxyindoline waste.

    Containerization and Labeling

    Proper containerization and labeling are critical for safe storage and transport, and are mandated by regulatory bodies.

    • Select an Appropriate Container: Use a container that is chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) pail or drum is suitable. For liquid waste, an HDPE or glass bottle with a secure cap is appropriate.

    • Label the Container Clearly: The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "1-Acetyl-5,6-dimethoxyindoline".

      • The approximate concentration and quantity of the waste.

      • The date the waste was first added to the container.

      • The name and contact information of the generating researcher or lab.

      • Any relevant hazard warnings (e.g., "Toxic").

    On-Site Storage

    Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be:

    • Secure and under the control of laboratory personnel.

    • Away from general laboratory traffic.

    • In a well-ventilated area, preferably within a ventilated cabinet.

    • Equipped with secondary containment to capture any potential leaks or spills.

    Final Disposal Procedure

    The final disposal of 1-Acetyl-5,6-dimethoxyindoline must be conducted by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1]

    • Contact your Institution's EHS Office: Your Environmental Health and Safety office will have established procedures for the collection of hazardous waste. Schedule a pickup for your properly containerized and labeled waste.

    • Manifesting and Transport: The EHS office will work with a certified hazardous waste vendor to transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

    • Ultimate Destruction: The most common and environmentally sound method for the disposal of solid organic compounds like 1-Acetyl-5,6-dimethoxyindoline is high-temperature incineration at a licensed facility. This process ensures the complete destruction of the compound, converting it to less harmful components such as carbon dioxide, water, and nitrogen oxides.

    The overall disposal workflow is summarized in the diagram below.

    DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS EHS & Vendor Procedures A 1. Waste Generation B 2. Segregate Solid & Liquid Waste A->B C 3. Containerize & Label Correctly B->C D 4. Store in Satellite Accumulation Area C->D E 5. Schedule Waste Pickup with EHS D->E F 6. Transport by Licensed Vendor E->F G 7. High-Temperature Incineration at a TSDF F->G

    Sources

    Handling

    Personal protective equipment for handling 1-Acetyl-5,6-dimethoxyindoline

    Standard Operating Procedure & Safety Guide: Handling 1-Acetyl-5,6-dimethoxyindoline As an application scientist, I recognize that handling specialized indoline derivatives requires moving beyond generic safety data shee...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Standard Operating Procedure & Safety Guide: Handling 1-Acetyl-5,6-dimethoxyindoline

    As an application scientist, I recognize that handling specialized indoline derivatives requires moving beyond generic safety data sheets (SDS). To ensure both operator safety and experimental integrity, laboratory protocols must be grounded in the specific physicochemical and toxicological properties of the molecule.

    This guide provides a comprehensive, field-proven methodology for handling 1-Acetyl-5,6-dimethoxyindoline (CAS: 15937-10-7) , an essential building block in alkaloid synthesis and drug discovery.

    Chemical Identity & Hazard Profile

    Before selecting Personal Protective Equipment (PPE), we must understand the mechanistic toxicology of the compound.

    PropertySpecificationOperational Implication
    CAS Number 15937-10-7Unique identifier for safety tracking.
    Molecular Formula C₁₂H₁₅NO₃N-acetylated, electron-rich aromatic system.
    Molecular Weight 221.25 g/mol Fine powder; susceptible to static aerosolization.
    Solubility Insoluble in water; soluble in DCM, EtOH, DMSOAqueous decontamination is ineffective; requires organic solvents for cleanup.

    Mechanistic Toxicology: Indoline derivatives are structurally related to indoles but lack full aromaticity in the nitrogen-containing ring. If systemically absorbed, indolines can undergo a novel dehydrogenation "aromatase" process catalyzed by hepatic Cytochrome P450 enzymes (specifically CYP3A4), converting them into indoles. These indoles can be further bioactivated into reactive electrophiles, such as 3-methyleneindolenine intermediates, which covalently bind to nucleophilic residues on proteins and DNA, leading to cellular toxicity [1].

    While the 1-acetyl group in 1-Acetyl-5,6-dimethoxyindoline reduces the basicity of the nitrogen and provides some metabolic stability against rapid N-oxidation, the 5,6-dimethoxy groups make the aromatic ring highly electron-rich and susceptible to electrophilic attack. Therefore, strict PPE is required to prevent dermal absorption and subsequent systemic metabolism [2].

    Personal Protective Equipment (PPE) Specification Matrix

    To mitigate the risks of dermal absorption and respiratory exposure, the following PPE matrix must be strictly adhered to. We select materials based on the compound's identity as a solid organic amide.

    PPE CategorySpecificationMechanistic Justification
    Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile provides excellent barrier protection against dry organic amides. Note: If handling the compound dissolved in Dichloromethane (DCM), switch to Neoprene or Butyl rubber, as Nitrile degrades rapidly in chlorinated solvents.
    Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents ocular irritation from micro-particulates that may aerosolize due to static charge during weighing.
    Respiratory N95 / P100 Particulate RespiratorMandatory only if handling outside a fume hood (not recommended). Protects against inhalation of fine crystalline dust.
    Body Protection Flame-Retardant (FR) Lab CoatShields against static-induced ignition and direct chemical contact. Ensure cuffs are tucked into gloves.

    Operational Workflow: Step-by-Step Methodology

    This protocol is a self-validating system; each step contains built-in checks to ensure the chemical remains isolated from the operator.

    Phase 1: Pre-Operation & Environmental Controls

    • Verify Airflow: Ensure the fume hood face velocity is operating between 80–120 feet per minute (fpm).

    • Static Mitigation: Ground all metal spatulas and balances. Causality: Methoxy-substituted organic powders frequently develop triboelectric (static) charges during friction. This can cause the powder to repel from the spatula and aerosolize, creating an inhalation hazard.

    Phase 2: Weighing & Transfer

    • Don PPE: Equip Nitrile gloves, chemical goggles, and an FR lab coat.

    • Prepare the Vessel: Place an anti-static, zero-charge polymeric weigh boat on the analytical balance.

    • Transfer: Use a ceramic or PTFE-coated spatula to transfer the 1-Acetyl-5,6-dimethoxyindoline. Causality: PTFE prevents the powder from adhering to the tool, ensuring accurate mass transfer and reducing the risk of dropping material outside the weigh boat.

    • Seal: Cap the reaction vessel or vial tightly before removing it from the fume hood environment.

    Phase 3: Decontamination

    • Solvent Wipe: Wipe down the balance, spatulas, and fume hood surface with 70% Isopropyl Alcohol (IPA) or Ethanol. Causality: Because 1-Acetyl-5,6-dimethoxyindoline is highly lipophilic and insoluble in water, wiping with aqueous solutions will only smear the chemical. Alcohols ensure complete dissolution and removal [3].

    • Doffing: Remove gloves by turning them inside out to trap any microscopic dust, and dispose of them in a designated hazardous solid waste bin.

    Spill Response & Disposal Logic

    In the event of a spill, immediate categorization dictates the response. Follow the logical workflow outlined in the diagram below.

    Workflow Start Start: 1-Acetyl-5,6-dimethoxyindoline Handling Protocol PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Weigh Weighing & Transfer (Inside Fume Hood) PPE->Weigh Spill Spill Occurs? Weigh->Spill Minor Minor Spill (<50g) Sweep & Isolate Spill->Minor Yes (Small) Major Major Spill (>50g) Evacuate & Call EHS Spill->Major Yes (Large) Dispose Dispose as Hazardous Waste (EPA/RCRA Standards) Spill->Dispose No Spill / Protocol Complete Minor->Dispose End Decontaminate & End Major->End EHS Intervention Dispose->End

    Fig 1. Operational workflow and spill response logic for 1-Acetyl-5,6-dimethoxyindoline handling.

    Minor Spill Protocol (<50g):

    • Do not use a brush, as sweeping generates dust.

    • Cover the spill with damp absorbent pads (wetted with IPA) to suppress aerosolization.

    • Carefully scoop the pads and powder into a sealable poly-bag.

    • Label as "Hazardous Organic Solid Waste - Contains Indoline Derivative" and transfer to the RCRA-compliant waste accumulation area.

    References

    • "Dehydrogenation of indoline by cytochrome P450 enzymes: a novel 'aromatase' process", PubMed (National Institutes of Health).[Link]

    • "1-acetyl-1H-indole-3-carbaldehyde | CID 89915", PubChem.[Link]

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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